3-(3-nitrophenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXJVIBNZSEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371813 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59843-77-5 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59843-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(3-nitrophenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound proceeds via two key chemical transformations:
-
Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with acetophenone to form the α,β-unsaturated ketone intermediate, (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (a chalcone). Sodium hydroxide in ethanol is a commonly employed catalyst system for this transformation.[1][2]
-
Step 2: Pyrazole Formation (Cyclization). The chalcone intermediate is then reacted with hydrazine hydrate. This reaction proceeds through a cyclocondensation mechanism to form the stable five-membered pyrazole ring.[3][4] The reaction conditions for this step can be varied, with acidic or basic catalysts, or neutral conditions in a suitable solvent.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
Materials:
-
3-Nitrobenzaldehyde
-
Acetophenone
-
95% Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Dichloromethane
-
Hexane
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1.0 mmol of 3-nitrobenzaldehyde in 3 mL of 95% ethanol.[2]
-
Cool the mixture to 0°C using an ice bath while stirring.[2]
-
In a separate container, prepare a solution of 1.0 mmol of acetophenone and 0.1 equivalent of 10% aqueous sodium hydroxide.[2]
-
Slowly add the acetophenone-NaOH solution to the stirred solution of 3-nitrobenzaldehyde.
-
Allow the reaction mixture to stir at room temperature for 3 hours.[2]
-
After the reaction is complete, cool the mixture to 0°C for 24 hours to facilitate precipitation.[2]
-
Collect the solid product by vacuum filtration and wash with cold deionized water.[2]
-
Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to yield (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.[2]
Step 2: Synthesis of this compound
Materials:
-
(E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (from Step 1)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 mmol) in 10 mL of glacial acetic acid.[5]
-
Add hydrazine hydrate (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with deionized water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | C₁₅H₁₁NO₃ | 253.25 | >90 | Not specified |
| This compound | C₉H₇N₃O₂ | 189.17 | ~60 (as formyl derivative) | 195-198 (as formyl derivative) |
Note: The yield and melting point for the final pyrazole are based on a similar synthesis of a formylated pyrazoline derivative, as specific data for the direct synthesis of this compound was not available in a single source.[6] The molecular weight for this compound is 189.17 g/mol .[7]
Visualizations
Signaling Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. ijirt.org [ijirt.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that belongs to the pyrazole family. The presence of the nitro group, a strong electron-withdrawing functionality, on the phenyl ring, significantly influences its chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and a discussion of its potential biological relevance based on the activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| CAS Number | 59843-77-5 | [1] |
| Melting Point | 126-128 °C | |
| Appearance | Solid | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes common for pyrazole derivatives. A prevalent method involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] Another versatile approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.[2][3] Below is a detailed experimental protocol for a plausible synthesis based on the reaction of a chalcone precursor with hydrazine hydrate.[4]
Experimental Protocol: Synthesis from a Chalcone Precursor
This two-step synthesis involves the initial formation of a chalcone followed by its cyclization to the pyrazole.
Step 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Reaction Conditions: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours. The reaction time can be optimized by monitoring with TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic pyrazole ring. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbons of the phenyl and pyrazole rings. The carbon attached to the nitro group and the carbons of the pyrazole ring will have specific chemical shifts aiding in structural confirmation. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ). Fragmentation patterns can provide further structural information. |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Several pyrazole-containing compounds act as inhibitors of various enzymes, such as kinases and amine oxidases.[6][7] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Furthermore, some triaryl pyrazole derivatives have been identified as inhibitors of Toll-Like Receptor (TLR) signaling pathways.[9] TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Inhibition of TLR signaling by small molecules like pyrazole derivatives could represent a promising therapeutic strategy.
Given the structural features of this compound, it is plausible that it could interact with various biological targets. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by pyrazole derivatives, leading to downstream cellular effects such as the inhibition of proliferation and induction of apoptosis.
Caption: Potential kinase inhibition signaling pathway for pyrazole derivatives.
Conclusion
This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established methods in heterocyclic chemistry. While direct biological data is limited, the extensive research on the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.
References
- 1. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 7. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-nitrophenyl)-1H-pyrazole. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Compound Identification and Properties
IUPAC Name, Structure, and Tautomerism
The compound is commonly referred to as this compound. However, due to annular tautomerism common in N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. The IUPAC preferred name is 5-(3-nitrophenyl)-1H-pyrazole [1]. Both names refer to the same chemical entity in equilibrium.
-
Molecular Formula: C₉H₇N₃O₂[1]
-
Molecular Weight: 189.17 g/mol [1]
-
CAS Number: 59843-77-5[1]
-
SMILES: O=--INVALID-LINK--c1cccc(c1)c2cc[nH]n2
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of the compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 126 - 128 °C | Thermo Scientific |
| Solubility | 11.7 µg/mL (at pH 7.4) | [1] |
| XLogP3-AA | 1.7 | [1] |
| Topological Polar Surface Area | 74.5 Ų |[1] |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Reference |
|---|---|---|
| ¹H NMR | Data available on SpectraBase. Aromatic protons expected in the δ 7.0-8.5 ppm range. Pyrazole C-H protons expected at ~δ 6.5 and ~δ 7.7 ppm. N-H proton signal is typically broad. | [1] |
| ¹³C NMR | Data available on SpectraBase. Aromatic carbons expected in the δ 120-150 ppm range. Pyrazole carbons expected at ~δ 105, ~δ 130, and ~δ 140 ppm. | [1] |
| IR Spectroscopy | KBr wafer data available. Expected peaks: N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1550 cm⁻¹), Ar-NO₂ stretching (~1530 and ~1350 cm⁻¹). | [1] |
| Mass Spectrometry | GC-MS data available. Molecular ion peak [M]⁺ expected at m/z 189. |[1] |
Synthesis and Characterization Protocols
General Synthesis Methodology
The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate. For this compound, a suitable precursor would be 1-(3-nitrophenyl)-1,3-butanedione.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for pyrazole synthesis.
-
Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione (Intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3'-nitroacetophenone dropwise at 0-5 °C.
-
Following the addition, add ethyl acetate dropwise while maintaining the temperature.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Protocol: Characterization
-
Melting Point: Determine the melting point using a standard melting point apparatus.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, referencing the solvent peak, and integrate ¹H signals.
-
-
Mass Spectrometry: Obtain a mass spectrum using an instrument with Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Biological Activity and Potential Applications
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitrophenyl group often modulates biological activity, making these derivatives subjects of intense research in drug discovery.
Overview of Biological Potential
Nitrophenyl-pyrazole derivatives have been extensively studied and have shown a wide spectrum of biological activities, including:
-
Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases[2][3][4].
-
Anti-inflammatory Activity: Certain pyrazoles act as inhibitors of inflammatory enzymes like Cyclooxygenase (COX), similar to the mechanism of the blockbuster drug Celecoxib[5].
-
Antimicrobial Activity: The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties, with some derivatives showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range[6][7][8].
Quantitative Biological Data of Related Compounds
Table 3: Biological Activity of Representative Nitrophenyl-Pyrazole Analogues
| Compound Name | Biological Activity | Target/Assay | Quantitative Value | Reference |
|---|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | E. coli | MIC: 0.25 µg/mL | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | S. epidermidis | MIC: 0.25 µg/mL | [6] |
| (E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide | Anticancer | A549 (Lung) | IC₅₀: 8.0 µM | [4] |
| (E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide | Anticancer | MCF-7 (Breast) | IC₅₀: 5.8 µM | [4] |
| 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Anticancer | NCI-H460 (Lung) | IC₅₀: 0.03 µM |[3][9] |
Proposed Mechanism of Action: Anticancer Effects
Studies on related pyrazole derivatives suggest a potential mechanism for anticancer activity involves the induction of oxidative stress and subsequent apoptosis in cancer cells. This pathway is often initiated by the generation of Reactive Oxygen Species (ROS).
Caption: Proposed mechanism of action for anticancer activity.
Standardized Biological Assay Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound reduces cell viability by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 3-(3-nitrophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectroscopic data, provides experimental protocols for its synthesis and characterization, and explores its potential biological relevance through an illustrative signaling pathway.
Spectroscopic Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.2 | br s | - | NH (pyrazole) |
| 8.6 | t | 2.0 | H-2' (nitrophenyl) |
| 8.2 | ddd | 8.2, 2.3, 1.0 | H-6' (nitrophenyl) |
| 8.1 | dt | 7.8, 1.3 | H-4' (nitrophenyl) |
| 7.8 | d | 2.8 | H-5 (pyrazole) |
| 7.7 | t | 8.0 | H-5' (nitrophenyl) |
| 6.9 | d | 2.8 | H-4 (pyrazole) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | C-3' (nitrophenyl) |
| 147.0 (est.) | C-3 (pyrazole) |
| 134.4 | C-1' (nitrophenyl) |
| 132.0 (est.) | C-5 (pyrazole) |
| 130.4 | C-5' (nitrophenyl) |
| 124.3 | C-6' (nitrophenyl) |
| 121.7 | C-2' (nitrophenyl) |
| 119.5 | C-4' (nitrophenyl) |
| 104.0 (est.) | C-4 (pyrazole) |
Solvent: DMSO-d₆ (estimations based on spectral data)
Table 3: Mass Spectrometry Data for this compound[1]
| m/z | Relative Intensity (%) | Assignment |
| 189 | 100 | [M]⁺ |
| 143 | 45 | [M - NO₂]⁺ |
| 116 | 35 | [C₇H₆N₂]⁺ |
| 89 | 20 | [C₇H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Broad | N-H stretching |
| 1610 | Strong | C=N stretching (pyrazole ring) |
| 1525 | Strong | Asymmetric NO₂ stretching |
| 1350 | Strong | Symmetric NO₂ stretching |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Sample Preparation: KBr Pellet
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of a chalcone with hydrazine.[1][2][3][4][5]
Step 1: Synthesis of 1-(3-nitrophenyl)ethanone (3-nitroacetophenone) This starting material is commercially available.
Step 2: Claisen-Schmidt Condensation to form 1,3-bis(3-nitrophenyl)prop-2-en-1-one (a chalcone)
-
Dissolve 3-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide in ethanol dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.
-
Filter the solid product, wash with cold ethanol and water, and dry under vacuum.
Step 3: Cyclization to form this compound
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or acetic acid for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.
Mass Spectrometry (MS)
-
Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting fragmentation pattern to determine the molecular weight and identify characteristic fragments.[6]
Infrared (IR) Spectroscopy
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Potential Biological Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[7] These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. A plausible mechanism of action for nitrophenyl-pyrazole derivatives involves the inhibition of the NF-κB and COX-2 signaling pathways.
Workflow for Spectroscopic Analysis
Inhibition of Pro-inflammatory Signaling Pathways
The diagram below illustrates the potential inhibitory effect of a pyrazole derivative on the NF-κB and COX-2 signaling pathways, which are central to the inflammatory response.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. theaspd.com [theaspd.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NF-kB pathway overview | Abcam [abcam.com]
Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 3-(3-nitrophenyl)-1H-pyrazole. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These tables serve as a template for organizing experimentally acquired data.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| NH | 12.0 - 14.0 | br s | - | Pyrazole N-H |
| H-4' | 8.6 - 8.8 | t | ~2.0 | Nitrophenyl C4'-H |
| H-2' | 8.1 - 8.3 | ddd | ~8.0, 2.0, 1.0 | Nitrophenyl C2'-H |
| H-6' | 8.0 - 8.2 | ddd | ~8.0, 2.0, 1.0 | Nitrophenyl C6'-H |
| H-5' | 7.6 - 7.8 | t | ~8.0 | Nitrophenyl C5'-H |
| H-5 | 7.7 - 7.9 | d | ~2.5 | Pyrazole C5-H |
| H-4 | 6.8 - 7.0 | d | ~2.5 | Pyrazole C4-H |
Note: The exact chemical shift and multiplicity of the NH proton may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3 | 148 - 152 | Pyrazole C-3 |
| C-3' | 148 - 150 | Nitrophenyl C-NO₂ |
| C-1' | 133 - 136 | Nitrophenyl C-1' |
| C-5' | 129 - 131 | Nitrophenyl C-5' |
| C-5 | 128 - 132 | Pyrazole C-5 |
| C-2' | 122 - 125 | Nitrophenyl C-2' |
| C-6' | 120 - 123 | Nitrophenyl C-6' |
| C-4' | 118 - 121 | Nitrophenyl C-4' |
| C-4 | 105 - 108 | Pyrazole C-4 |
Visualizing the Structure and Workflow
To aid in the assignment of NMR signals and to provide a clear overview of the experimental process, the following diagrams have been generated.
Caption: Chemical structure of this compound with atom numbering.
An In-depth Technical Guide on the Solubility of 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including a pyrazole ring and a nitrophenyl group, understanding its solubility is crucial for its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited. The primary available data point is its aqueous solubility at a physiological pH.
| Solvent System | Temperature | Method | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | Not Specified | 11.7 µg/mL[1] |
| Ethanol | - | - | Data not available |
| Methanol | - | - | Data not available |
| Acetone | - | - | Data not available |
| Dimethyl Sulfoxide (DMSO) | - | - | Data not available |
| Dichloromethane (DCM) | - | - | Data not available |
Researchers are encouraged to determine the solubility in organic solvents experimentally to build a comprehensive solubility profile for this compound.
Experimental Protocols for Solubility Determination
To address the gap in solubility data, this section provides a detailed experimental protocol for the determination of the thermodynamic solubility of this compound using the widely accepted Shake-Flask method.[2][3][4] This method is considered the "gold standard" for measuring the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound by taking into account the dilution factor.
Data Analysis:
The solubility is typically expressed in units of µg/mL, mg/L, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of this compound.
References
An In-depth Technical Guide on 3-(3-nitrophenyl)-1H-pyrazole: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, a robust experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways based on the known behavior of structurally related pyrazole derivatives.
Core Compound Information
Chemical Formula: C₉H₇N₃O₂
Molecular Weight: 189.17 g/mol [1][2]
The structural and physicochemical properties of this compound are summarized in the table below, providing essential data for researchers.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol [1][2] |
| CAS Number | 59843-77-5 |
| Appearance | Solid (predicted) |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C. |
| Boiling Point | 341.4±42.0 °C at 760 mmHg (predicted for a related isomer) |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |
Experimental Protocols
A reliable and efficient two-step synthetic protocol for the preparation of this compound is detailed below. The synthesis commences with the formation of an enaminone intermediate from 3'-nitroacetophenone, followed by cyclization with hydrazine.
Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
This initial step involves the condensation of 3'-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the corresponding enaminone.
Materials and Reagents:
-
3'-Nitroacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3'-nitroacetophenone (1 equivalent) in anhydrous toluene.
-
To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step.
Step 2: Synthesis of this compound
The second step involves the cyclization of the enaminone intermediate with hydrazine hydrate to form the final pyrazole ring.
Materials and Reagents:
-
(2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude or purified (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction by TLC until the enaminone is fully consumed.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound product in a vacuum oven.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
The anticancer properties of many pyrazole-containing compounds are attributed to their ability to inhibit various protein kinases that are crucial for tumor growth and survival. Based on the known mechanisms of action of similar pyrazole derivatives, a potential signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Below is a logical diagram illustrating a potential mechanism of action for a pyrazole derivative as a kinase inhibitor.
Caption: Potential inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
The workflow for the synthesis of this compound can be visualized as a straightforward two-step process.
Caption: Synthetic workflow for this compound.
References
A Comprehensive Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a detailed overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document covers its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of related pyrazole structures. Detailed experimental protocols for the synthesis and characterization of a structurally similar compound are provided as a practical reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyrazole derivatives.
Chemical Identity and Properties
This compound is a substituted pyrazole with a nitrophenyl group at the 3-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological applications.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 59843-77-5 | [1][2] |
| Molecular Formula | C₉H₇N₃O₂ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NN2 | [2] |
| InChIKey | RUWXJVIBNZSEQD-UHFFFAOYSA-N | [2] |
| Experimental Solubility | 11.7 µg/mL (at pH 7.4) | [2] |
| Synonyms | 3-(3-Nitrophenyl)pyrazole, 5-(3-nitrophenyl)-1H-pyrazole |[2] |
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various chemical reactions. A common and effective method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like α,β-unsaturated ketones, also known as chalcones) with hydrazine or its derivatives.[3][4]
While a specific, detailed protocol for this compound was not found in the reviewed literature, the synthesis of a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , has been well-documented.[5][6] This process involves the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate in the presence of formic acid.[5][6]
Example Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[6]
This protocol serves as a representative example for the synthesis of related pyrazole structures.
-
Reaction Setup: A mixture of the starting chalcone (15 mmol) in formic acid (15 mL) is prepared in a reaction vessel.
-
Addition of Reagents: Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.
-
Reaction Conditions: The reaction mixture is refluxed for 24 hours with constant stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.
-
Product Isolation: After completion, the solution is cooled to room temperature and poured onto crushed ice to precipitate the crude product.
-
Purification: The crude solid is collected and recrystallized from ethyl acetate to yield the pure title compound as white crystals.
-
Characterization: The final structure is confirmed using various analytical techniques including IR, UV, ¹H NMR, and ¹³C NMR spectroscopy.[5][6]
Table 2: Spectroscopic Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[5][6]
| Technique | Observed Signals (δ ppm or ν cm⁻¹) |
|---|---|
| IR (KBr) | 1680 (C=O), 1638 (C=N), 1155 (C-N) |
| ¹H NMR (CDCl₃) | 3.10–3.30 (dd, HA), 3.75–3.80 (dd, HB), 5.40–5.50 (dd, HX), 7.03–7.76 (m, aromatic protons), 8.90 (s, formyl proton) |
| ¹³C NMR (CDCl₃) | 42.37 (methylene C), 58.36 (methine C), 160.14 (carbonyl C), 148.6 (C=N), 120.9–131.9 (aryl C's) |
| UV (Methanol) | λmax at ~277, 245, 220 nm |
| Fluorescence (Methanol) | λem at 330 nm (with λex at 275 nm) |
Biological and Pharmacological Activities
Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[7][8] These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and anticonvulsant properties.[7][9][10] The introduction of a nitrophenyl group can modulate these activities, making compounds like this compound subjects of interest for drug discovery programs.
While specific signaling pathways for this compound are not extensively documented, related pyrazole compounds have been shown to act on various biological targets. For instance, the pyrazole-based compound AT9283 has been identified as a multi-targeted kinase inhibitor, notably inhibiting the Syk-dependent signaling pathway in mast cells, which is crucial in allergic responses.[11] Pyrazole derivatives have also been investigated as inhibitors of enzymes like 15-lipoxygenase and as potent antioxidants.[12]
The general workflow for investigating the therapeutic potential of a novel pyrazole derivative is outlined below.
Conclusion
This compound, identified by CAS number 59843-77-5, represents a significant chemical entity within the broader class of pyrazole compounds. While detailed biological data on this specific molecule is emerging, the established synthetic routes and diverse pharmacological activities of its analogues underscore its potential as a valuable intermediate for developing novel therapeutics and functional materials. The provided experimental framework for a related compound offers a solid starting point for researchers aiming to synthesize and explore the properties and applications of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted.
References
- 1. 3-nitro-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicstrive.com [academicstrive.com]
- 11. biomolther.org [biomolther.org]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Nitrophenyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, and biological activities of nitrophenyl-substituted pyrazoles. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and estrogen receptor modulating activities. The strategic incorporation of a nitrophenyl group can significantly influence the electronic properties and biological interactions of the pyrazole scaffold.
Physicochemical Properties
The physicochemical properties of nitrophenyl-substituted pyrazoles are crucial for their behavior in biological systems and their development as therapeutic agents. These properties are influenced by the position of the nitro group on the phenyl ring and the substitution pattern on the pyrazole core.
Physical Properties
Key physical properties such as melting point, boiling point, and solubility are summarized below. The presence of the polar nitro group generally leads to higher melting and boiling points compared to unsubstituted phenylpyrazoles. Solubility can vary significantly depending on the overall substitution pattern and the potential for hydrogen bonding.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(4-Nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 189.17 | 168.5-169[1] | 331.8±25.0 |
| 3-(3-Nitrophenyl)pyrazole | C₉H₇N₃O₂ | 189.17 | 124-130[2] | - |
| 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₅H₁₃N₃O₂ | 267.28 | (Computed) | (Computed) |
| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁N₃O₃ | 293.28 | (Computed) | (Computed) |
| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | C₁₇H₁₁N₃O₂S₂ | 365.42 | - | - |
Note: Some data are computed and should be considered as estimates. Experimental values can vary based on conditions.
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and characterization of nitrophenyl-substituted pyrazoles.
1.2.1. NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitrophenyl group.
¹H NMR:
-
Pyrazole Ring Protons: The protons on the pyrazole ring typically appear as distinct signals in the aromatic region.
-
Nitrophenyl Ring Protons: The protons on the nitrophenyl ring exhibit characteristic splitting patterns depending on the substitution. Due to the electron-withdrawing nitro group, these protons are generally shifted downfield. For a 4-nitrophenyl substituent, two doublets are often observed.[3]
-
Other Substituents: Protons of other substituents will appear in their expected regions.
¹³C NMR:
-
Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring resonate in the aromatic region.
-
Nitrophenyl Ring Carbons: The carbon attached to the nitro group (ipso-carbon) is significantly deshielded. The ortho and para carbons are also deshielded, while the meta carbons are less affected.[3]
A computational study on polynitropyrazoles provides extensive calculated chemical shift data which can be a valuable reference.[4]
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=N and C=C Stretching: The pyrazole ring shows characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Synthesis of Nitrophenyl-Substituted Pyrazoles
Several synthetic routes are available for the preparation of nitrophenyl-substituted pyrazoles, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition being the most common.
Knorr Pyrazole Synthesis
This classical method involves the condensation of a 1,3-dicarbonyl compound with a nitrophenyl-substituted hydrazine.[5][6][7][8]
General Experimental Protocol:
-
Reaction Setup: A mixture of the 1,3-dicarbonyl compound (1 equivalent) and the appropriate nitrophenylhydrazine or its hydrochloride salt (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.
-
Catalyst: A catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) is often added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Caption: Workflow for Knorr Pyrazole Synthesis.
1,3-Dipolar Cycloaddition
This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[9][10][11]
General Experimental Protocol:
-
Nitrile Imine Generation: The hydrazonoyl halide, bearing a nitrophenyl group, is treated with a base (e.g., triethylamine) in an inert solvent (e.g., chloroform, THF) to generate the nitrile imine intermediate in situ.
-
Cycloaddition: The dipolarophile (e.g., a substituted alkyne) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gentle heating until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Biological Activities and Signaling Pathways
Nitrophenyl-substituted pyrazoles exhibit a range of biological activities, primarily as anti-inflammatory agents and modulators of estrogen receptors.
Anti-inflammatory Activity
Many pyrazole derivatives, including those with nitrophenyl substituents, show potent anti-inflammatory effects. A key mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[12][13] Some derivatives also inhibit the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing the NF-κB signaling pathway.[13][14]
Caption: Anti-inflammatory signaling pathway of nitrophenyl-substituted pyrazoles.
Estrogen Receptor Modulation
Certain tetrasubstituted pyrazoles, which can include nitrophenyl moieties, have been identified as ligands for estrogen receptors (ERα and ERβ).[15][16][17] They can act as either agonists or antagonists, and some exhibit selectivity for one receptor subtype over the other. This modulation of the estrogen signaling pathway makes them interesting candidates for the development of selective estrogen receptor modulators (SERMs) for use in hormone-dependent cancers and other endocrine-related disorders.
The binding of a pyrazole ligand to an estrogen receptor can initiate a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.
Caption: Estrogen receptor signaling pathway modulation.
Conclusion
Nitrophenyl-substituted pyrazoles represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, and their physicochemical properties can be tuned through strategic substitution. The biological activities of these compounds, particularly their anti-inflammatory and estrogen receptor modulating effects, highlight their potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this promising scaffold. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications.
References
- 1. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comprehensive Review on the Synthesis and Characterization of 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a fundamental five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, including oncology and inflammatory diseases.[1] The compound 3-(3-nitrophenyl)-1H-pyrazole, with the chemical formula C9H7N3O2, is a notable derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] The presence of the nitrophenyl group offers a site for further chemical modification, making it an attractive scaffold for drug discovery and development. This technical guide provides an in-depth literature review of the discovery, synthesis, and characterization of this compound.
Synthetic Methodologies
The primary and most established method for the synthesis of this compound involves the cyclocondensation of a chalcone precursor with hydrazine hydrate.[4][5] Chalcones, or α,β-unsaturated ketones, are versatile intermediates that can be readily prepared through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[1][6]
General Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process:
-
Chalcone Formation: The reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, yields 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.
-
Pyrazole Ring Formation: The subsequent reaction of this chalcone with hydrazine hydrate in a suitable solvent, such as ethanol or formic acid, leads to the formation of the pyrazole ring through a cyclization reaction.[5]
Experimental Protocols
Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
This protocol, while yielding a slightly different final product (a pyrazoline), illustrates the core reaction of a chalcone with hydrazine.[5][7]
Materials:
-
1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone)
-
Hydrazine hydrate
-
Formic acid
-
Ethanol
-
Ethyl acetate (for recrystallization)
Procedure:
-
A mixture of the chalcone (15 mmol) in formic acid (15 mL) is prepared.
-
Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.
-
The reaction mixture is refluxed for 24 hours with constant stirring.
-
After cooling, the resulting solution is poured onto crushed ice to precipitate the crude product.
-
The crude product is collected by filtration and recrystallized from ethyl acetate to yield the purified compound.[5]
Physicochemical and Spectroscopic Data
The characterization of this compound and its precursors is crucial for confirming the structure and purity of the synthesized compounds. The following tables summarize the key quantitative data reported in the literature for a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.[5][7]
| Property | Value | Reference |
| Molecular Formula | C16H13N3O3 | [5] |
| Molecular Weight | 295.29 g/mol | [5] |
| Melting Point | 195–198 °C | [5] |
| Yield | 60% | [5] |
| Appearance | White crystals | [5] |
Table 1: Physicochemical Properties
| Technique | Wavelength/Frequency | Assignment | Reference |
| UV-Vis | ~277, 245, 220 nm | n-π, π-π, and n-σ* transitions | [5] |
| FT-IR | 1680 cm⁻¹, 1638 cm⁻¹ | C=O and C=N stretching, respectively | [5] |
| ¹H NMR | δ 3.10–5.50 ppm | Double doublets corresponding to the pyrazoline ring protons (HA, HB, and HX) | [5][7] |
| ¹H NMR | δ 7.03–7.76 ppm | Aromatic protons | [5][7] |
| ¹H NMR | δ 8.90 ppm | Singlet for the formyl proton | [5][7] |
| ¹³C NMR | δ 42.37, 58.36 ppm | Methylene and methine carbons of the pyrazoline ring | [5][7] |
| ¹³C NMR | δ 160.14, 148.6 ppm | Carbonyl and C=N carbons | [5][7] |
| ¹³C NMR | δ 120.9–131.9 ppm | Aryl carbons | [5][7] |
Table 2: Spectroscopic Data
Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9][10] The anti-inflammatory effects of some pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8]
Conclusion
This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery. Its synthesis, primarily achieved through the cyclocondensation of a chalcone intermediate with hydrazine, is a robust and well-established method. The physicochemical and spectroscopic data provide a clear basis for its characterization. While further research is needed to fully elucidate the specific biological activities of this compound, the known pharmacological profile of the pyrazole class of molecules suggests that it may hold promise for the development of novel therapeutic agents.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. pharmatutor.org [pharmatutor.org]
- 3. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-(3-Nitrophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 3-(3-nitrophenyl)-1H-pyrazole derivatives and their analogs. The information is intended to guide research and development efforts in exploring the therapeutic potential of this class of compounds. Detailed protocols for key biological assays are also included to facilitate experimental work.
Biological Activities of this compound Analogs
Derivatives of the pyrazole scaffold are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a 3-nitrophenyl substituent at the 3-position of the pyrazole ring has been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While specific data for the parent compound, this compound, is limited in the public domain, studies on closely related analogs provide valuable insights into its potential biological profile.
Antimicrobial Activity
Nitrophenyl-substituted pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the nitro group, a strong electron-withdrawing group, is often associated with enhanced antimicrobial efficacy.
Table 1: Antimicrobial Activity of 3-(Nitrophenyl)-1H-pyrazole Analogs
| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |
| 5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Staphylococcus aureus | Zone of Inhibition | Promising | [1] |
| Escherichia coli | Zone of Inhibition | Promising | [1] | |
| Klebsiella pneumoniae | Zone of Inhibition | Promising | [1] | |
| 2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile | Staphylococcus aureus ATCC 25923 | MBSC (μg/mL) | > 100 | [2] |
| Escherichia coli ATCC 25922 | MBSC (μg/mL) | 50 | [2] | |
| Candida albicans ATCC 885-653 | MFSC (μg/mL) | 100 | [2] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | MIC (μg/mL) | 0.25 | [3] |
| Streptococcus epidermidis | MIC (μg/mL) | 0.25 | [3] | |
| Aspergillus niger | MIC (μg/mL) | 1.0 | [3] |
MBSC: Minimum Bacteriostatic Concentration; MFSC: Minimum Fungistatic Concentration; MIC: Minimum Inhibitory Concentration.
Anticancer Activity
The pyrazole scaffold is a constituent of several approved anticancer drugs. The anticancer potential of nitrophenyl-substituted pyrazoles has been investigated, with some derivatives showing promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.
Table 2: Anticancer Activity of Pyrazole Analogs
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (24h) | 14.97 | [4][5] |
| MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (48h) | 6.45 | [4][5] | |
| AGO1522 (Normal Fibroblast) | IC50 (24h) | 28.74 | [4] | |
| Paclitaxel (Reference Drug) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (24h) | 49.90 | [4][5] |
| MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (48h) | 25.19 | [4][5] |
Anti-inflammatory Activity
Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Anti-inflammatory Activity of a 3-(meta-Nitrophenyl)-thiourea Derivative
| Compound/Derivative | Assay | Dose | Inhibition (%) | Reference |
| 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivative | Carrageenan-induced rat paw edema | 100 mg/kg | 57.9 | |
| Voltaren (Reference Drug) | Carrageenan-induced rat paw edema | - | 49.9 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound derivatives.
Protocol for MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol for Agar Well Diffusion Antimicrobial Assay
This protocol is used to assess the antimicrobial activity of a compound.
Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition of a susceptible microorganism. The diameter of the inhibition zone is proportional to the antimicrobial activity of the substance.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
This compound derivative (test compound)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
-
Well Preparation:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
-
Compound Application:
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Application Notes and Protocols for 3-(3-nitrophenyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a range of diseases, including cancer and inflammatory conditions.[1][2][3] The compound 3-(3-nitrophenyl)-1H-pyrazole serves as a valuable synthetic intermediate, primarily due to the versatility of its nitro functional group. The strategic placement of the nitro group on the phenyl ring allows for its conversion into a highly reactive amino group, opening a gateway for extensive chemical modifications. This document provides detailed application notes on the synthetic utility of this compound and protocols for its transformation into key derivatives.
Application Note 1: The Strategic Importance of Nitro Group Reduction
The primary application of this compound is its role as a precursor to 3-(3-aminophenyl)-1H-pyrazole . The conversion of the electron-withdrawing nitro group to a nucleophilic amino group is a pivotal step that dramatically increases the synthetic utility of the scaffold. This transformation enables the facile introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The resulting 3-(3-aminophenyl)-1H-pyrazole is an aniline-like building block, which can readily undergo a variety of well-established chemical reactions, including:
-
Acylation: to form amides.
-
Sulfonylation: to form sulfonamides.
-
Reaction with isocyanates/isothiocyanates: to form ureas and thioureas.
-
Buchwald-Hartwig amination: to form more complex diarylamines.
These linkages are prevalent in a vast number of biologically active molecules, particularly in the realm of kinase inhibitors, where the pyrazole core often acts as a hinge-binding motif.[1][4]
Data Presentation: Comparison of Nitro Reduction Methods
Several methods are effective for the reduction of the aromatic nitro group in this compound. The choice of method often depends on substrate compatibility, scale, and available equipment. Stannous chloride (SnCl₂) and metallic iron (Fe) are common, cost-effective reagents for this transformation.[5]
| Method | Reagents & Solvent | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol | Reflux or Ultrasonic Irradiation, 2-4 h | 85-95% | High yield, reliable, tolerates many functional groups.[2][5] | Generates tin-based waste products that can be difficult to remove; workup can be challenging.[6][7] |
| Iron Reduction | Fe powder, Acetic Acid / H₂O / Ethanol | Ultrasonic Irradiation or Heating, 1-3 h | 80-90% | Inexpensive, environmentally benign metal, simple workup.[5] | Can require acidic conditions which may not be suitable for all substrates.[5] |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, Ethanol/Methanol | 1-4 atm H₂, Room Temp, 4-12 h | >90% | High yield, clean reaction with water as the only byproduct.[8][9] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and may reduce other functional groups.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine hydrate.
Step 1A: Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 3-nitrobenzaldehyde (10 mmol, 1.51 g) and acetophenone (10 mmol, 1.20 g) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a yellow precipitate should be observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the chalcone intermediate.
Step 1B: Cyclization to form this compound
-
Suspend the chalcone intermediate (8 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (16 mmol, ~0.8 mL of a 64% solution) to the suspension.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Reduction using Stannous Chloride to yield 3-(3-aminophenyl)-1H-pyrazole
This protocol is adapted from general procedures for aryl nitro reduction.[5][10]
-
To a solution of this compound (5 mmol, 0.95 g) in 50 mL of absolute ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5.64 g).
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the mixture to room temperature and carefully remove the ethanol under reduced pressure.
-
Add 50 mL of ethyl acetate to the residue and cool the mixture in an ice bath.
-
Slowly and carefully add a 2M aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring to adjust the pH to >10. Caution: The initial neutralization is exothermic. This process will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad with additional ethyl acetate (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel, wash with brine (2 x 30 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 3-(3-aminophenyl)-1H-pyrazole, which can be purified further by column chromatography or recrystallization if necessary.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from starting materials to this compound, its conversion to the key amine intermediate, and subsequent derivatization into common pharmacologically relevant classes.
Caption: Synthetic workflow for this compound and its derivatives.
Biological Pathway Diagram
Derivatives synthesized from 3-(3-aminophenyl)-1H-pyrazole are often investigated as kinase inhibitors. The diagram below shows a simplified representation of the canonical MAPK/ERK signaling pathway, a critical pathway in cell proliferation that is frequently dysregulated in cancer. A hypothetical pyrazole-based inhibitor is shown blocking a key kinase in this cascade.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Application Note and Protocol for the Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed two-step protocol for the synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. The synthesis involves the initial formation of a hydrazone intermediate from 3-nitroacetophenone and benzoylhydrazine, followed by a cyclization and formylation step using the Vilsmeier-Haack reaction. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This protocol outlines the necessary reagents, equipment, and procedural steps, along with expected analytical data for product characterization.
Reaction Scheme
The synthesis proceeds in two main steps:
Step 1: Synthesis of (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide (Hydrazone Intermediate) 3-Nitroacetophenone is condensed with benzoylhydrazine in the presence of an acid catalyst to yield the corresponding hydrazone.
Step 2: Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde The hydrazone intermediate undergoes cyclization and formylation upon treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the final product.[2][3]
Materials and Equipment
Reagents:
-
3-Nitroacetophenone
-
Benzoylhydrazine
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Crushed Ice
-
Distilled Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Beakers and standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocols
Protocol 1: Synthesis of (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide (Intermediate)
-
In a 100 mL round-bottom flask, dissolve 3-nitroacetophenone (1.65 g, 0.01 mol) and benzoylhydrazine (1.36 g, 0.01 mol) in methanol (30 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for approximately 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold methanol to remove unreacted starting materials.
-
Dry the product, (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide, under vacuum. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Prepare the Vilsmeier-Haack reagent in a 100 mL round-bottom flask placed in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 mL, 0.022 mol) dropwise to ice-cold N,N-dimethylformamide (DMF, 15 mL) with constant stirring. Stir for 15-20 minutes in the ice bath.
-
To this cold Vilsmeier-Haack reagent, add the dried hydrazone intermediate from the previous step (2.83 g, 0.01 mol) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker filled with 200 g of crushed ice.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
Purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.[2]
Data Presentation
The synthesized compound should be characterized to confirm its identity and purity. The expected data is summarized below.
| Parameter | Expected Value |
| Physical State | Crystalline solid (e.g., Pale yellow) |
| Yield | 65-75% (Good to Excellent) |
| Melting Point | To be determined experimentally. |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1710 (Benzoyl C=O), ~1680 (Aldehyde C=O), ~1590 (C=N in pyrazole), ~1530, 1350 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8-10.1 (s, 1H, -CHO), ~8.2-8.8 (m, Ar-H of nitrophenyl & pyrazole H-5), ~7.5-8.0 (m, Ar-H of benzoyl and nitrophenyl) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185.0 (Aldehyde C=O), ~168.0 (Benzoyl C=O), ~150-155 (Pyrazole C3 & C5), ~148.0 (C-NO₂), ~120-140 (Aromatic & Pyrazole carbons) |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of C₁₇H₁₁N₃O₄. |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.
References
Application Notes and Protocols for In Vitro Anticancer Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activities of various pyrazole derivatives. This document includes a summary of their cytotoxic effects on different cancer cell lines, detailed protocols for key experimental assays, and visualizations of the signaling pathways involved.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against cancer cells.[1][2] Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by modulating multiple cellular targets and signaling pathways.[1][2] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key kinases involved in cancer progression, such as EGFR, VEGFR, CDK, and those in the PI3K/AKT and MAPK/ERK pathways.[1][4][5]
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines, providing a comparative view of their anticancer efficacy.
Table 1: IC50 Values (in µM) of Selected Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| Compound 37 | 5.21 | - | - | - | - | [1] |
| Compound 41 | 1.937 µg/mL | - | - | 3.695 µg/mL | - | [1] |
| Compound 42 | - | - | - | - | 2.914 µg/mL | [1] |
| Compound 43 | 0.25 | - | - | - | - | [1] |
| Compounds 33 & 34 | < 23.7 | < 23.7 | - | < 23.7 | < 23.7 | [1] |
| Compound 25 | - | 3.17 - 6.77 | - | - | - | [1] |
| Compounds 31 & 32 | - | 42.79 & 55.73 | - | - | - | [1] |
| Compound 27 | 16.50 | - | - | - | - | [1] |
| Compound 48 | - | - | 3.6 | - | 1.7 | [1] |
| Pyrazoline 11 | - | - | - | - | - | [6] |
| Pyrazoles 4a & 6a | - | - | - | - | - | [4] |
| Imidazo-pyrazole 8b | - | - | - | - | - | [4] |
| Pyrazolyl Pyridine 4a | Growth-inhibitory effect | - | - | - | - | [7] |
| Indolo-pyrazole 6c | - | - | - | - | - | [8] |
| Benzofuropyrazole 4a | Not active | 0.19 | - | - | - | [9] |
| Pyrazole 5b | High inhibitory activity | 0.69 | - | - | - | [9] |
| Pyrazole-Indole 7a | - | - | - | 6.1 | - | [10] |
| Pyrazole-Indole 7b | - | - | - | 7.9 | - | [10] |
| Pyrazoline 7d | - | - | - | - | - | [11] |
| Pyrazoline 7f | - | - | - | - | - | [11] |
| Pyrazole 3f | - | - | - | - | - | [12][13] |
| Tospyrquin | - | - | - | - | - | [14] |
| Tosind | - | - | - | - | - | [14] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from various cited studies and should be optimized for specific laboratory conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazole derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyrazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of pyrazole derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyrazole derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with pyrazole derivatives as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with pyrazole derivatives, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the in vitro anticancer activity.
Signaling Pathways
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.
Caption: Induction of apoptosis by pyrazole derivatives via intrinsic pathway.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
Application Note: Antimicrobial Screening of Novel Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of microbial resistance to existing antibiotics is a critical global health threat, necessitating the discovery and development of new antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The pyrazole scaffold is a core component of several established drugs, such as the anti-inflammatory celecoxib and the antibiotic sulfaphenazole.[1][5] This application note provides detailed protocols for the preliminary antimicrobial screening of novel substituted pyrazoles, data presentation guidelines, and visualizations of the experimental workflow and potential mechanisms of action.
Key Screening Methods The initial evaluation of the antimicrobial potential of newly synthesized pyrazole compounds typically involves two primary methods:
-
Agar Diffusion Methods (Well/Disk): These are qualitative or semi-quantitative techniques used for initial screening. They are based on the principle of a compound diffusing through a solid agar medium and inhibiting the growth of a seeded microorganism, creating a "zone of inhibition."[2][6] The size of this zone is proportional to the antimicrobial potency of the compound.
-
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8][9] This method is crucial for comparing the potency of different compounds and is a gold standard for susceptibility testing.[7][9]
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is widely used for preliminary screening of novel compounds for antimicrobial activity.[2][5][6]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi.
-
Sterile Petri dishes (90 mm).
-
Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1]
-
Sterile nutrient broth.
-
Novel substituted pyrazole compounds.
-
Dimethyl sulfoxide (DMSO) as a solvent.
-
Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin) and antifungal (e.g., Clotrimazole, Fluconazole) drugs.[1][6]
-
Sterile cotton swabs.
-
Sterile cork borer (6 mm diameter).
-
Micropipettes and sterile tips.
-
Incubator.
Procedure:
-
Media Preparation: Prepare MHA or PDA as per the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.[6]
-
Inoculum Preparation: Inoculate a single colony of the test microorganism into sterile nutrient broth and incubate at 37°C for bacteria (18-24 hours) or 28°C for fungi (24-48 hours) to achieve a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8]
-
Plate Inoculation: Dip a sterile cotton swab into the prepared inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of the solidified agar plate evenly in three directions to ensure uniform growth.[6]
-
Well Creation: Use a sterile cork borer to punch uniform wells (typically 6 mm in diameter) into the seeded agar plates.[6]
-
Sample Loading: Prepare stock solutions of the test pyrazole compounds and standard drugs in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 50-100 µL) of each test compound solution, standard drug solution (positive control), and pure DMSO (negative control) into separate wells.
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[10]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The experiment should be performed in triplicate to ensure reproducibility.[1]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits microbial growth.[7][9]
Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi.
-
Test pyrazole compounds and standard antimicrobial drugs.
-
Prepared microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL).[9]
-
Multichannel pipette.
-
Plate reader (optional, for OD measurement).
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound (in broth) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (positive control) will contain only broth and inoculum, and well 12 (negative control) will contain only broth.
-
Inoculation: Add 100 µL of the standardized microbial inoculum (~5 x 10⁵ CFU/mL) to each well from 1 to 11. The final volume in each well will be 200 µL.[8]
-
Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours for bacteria or 28°C for 48 hours for fungi.[7][9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed by the naked eye.[8][9] The results can also be read using a plate reader by measuring the optical density at 600 nm.
Data Presentation
Quantitative data from antimicrobial screening should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data from Agar Diffusion Assay (Zone of Inhibition) This table presents the antimicrobial activity of novel pyrazole derivatives expressed as the diameter of the inhibition zone in millimeters.
| Compound ID | Conc. (µ g/well ) | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |
| Pyrazole-A | 100 | 18 | 16 | 12 | 14 | 15 |
| Pyrazole-B | 100 | 22 | 20 | 15 | 17 | 19 |
| Pyrazole-C | 100 | 10 | 9 | No activity | No activity | 11 |
| Ciprofloxacin | 10 | 25 | 24 | 28 | 26 | N/A |
| Clotrimazole | 10 | N/A | N/A | N/A | N/A | 22 |
| DMSO | 100 µL | No activity | No activity | No activity | No activity | No activity |
Data are representative examples compiled for illustrative purposes. N/A: Not Applicable.
Table 2: Example Data from Broth Microdilution Assay (MIC Values) This table summarizes the Minimum Inhibitory Concentration (MIC) values in µg/mL for selected pyrazole compounds against various microbial strains.[1][11][12]
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | A. baumannii (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Pyrazole-X | 62.5 | 125 | 62.5 | 7.8 |
| Pyrazole-Y | 0.25 | 1.0 | 0.5 | 4.0 |
| Pyrazole-Z | 125 | >250 | >250 | 62.5 |
| Gatifloxacin | 1.0 | 0.5 | 1.0 | N/A |
| Clotrimazole | N/A | N/A | N/A | 2.9 |
Data are representative examples compiled from literature for illustrative purposes.[1][11][13]
Mandatory Visualization
Diagrams created using Graphviz to illustrate workflows and mechanisms.
Caption: Workflow for antimicrobial screening of novel pyrazole compounds.
Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.[13]
Conclusion The protocols outlined in this application note provide a standardized framework for the initial antimicrobial evaluation of novel substituted pyrazoles. The agar diffusion method serves as an effective primary screen, while the broth microdilution assay provides crucial quantitative MIC data. Systematic screening and clear data presentation are essential for identifying promising lead compounds that can be advanced into further stages of drug development to combat the growing challenge of antimicrobial resistance.[11][14]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological activities, most notably their anti-inflammatory prowess.[3][4][5] The therapeutic significance of this class of compounds is exemplified by celecoxib, a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7][8]
These application notes provide an overview of the mechanisms of action, quantitative efficacy data for selected compounds, and detailed protocols for assessing the anti-inflammatory potential of novel pyrazole derivatives.
Mechanisms of Anti-inflammatory Action
Pyrazole compounds exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key enzymatic and signaling pathways involved in the inflammatory cascade.[1][9]
1.1. Inhibition of Cyclooxygenase (COX) Enzymes A primary mechanism is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.[9][10] Many pyrazole derivatives, like celecoxib, show high selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for gastric cytoprotection.[1][7] This selectivity is a key strategy in developing safer NSAIDs.[11][12]
Caption: COX inhibition pathway for pyrazole compounds.
1.2. Suppression of NF-κB and MAP Kinase Signaling Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][13] Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, preventing the nuclear translocation of NF-κB and subsequent gene transcription.[13][14][15] This is often achieved by blocking the phosphorylation and degradation of its inhibitor, IκBα.[14] Additionally, pyrazoles can interfere with Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are also pivotal in regulating the production of inflammatory mediators.[16][17][18][19]
Caption: NF-κB and MAPK pathway inhibition by pyrazoles.
1.3. Other Mechanisms Beyond COX and NF-κB/MAPK inhibition, pyrazole derivatives can also modulate the inflammatory response by:
-
Inhibiting Lipoxygenase (LOX): Some pyrazole-thiazole hybrids show dual inhibition of both COX-2 and 5-LOX, an enzyme involved in producing pro-inflammatory leukotrienes.[1][2]
-
Reducing Pro-inflammatory Cytokines: They directly suppress the release of cytokines such as TNF-α, IL-1β, and IL-6 from immune cells like macrophages.[9][14][20]
-
Scavenging Reactive Oxygen Species (ROS): Certain pyrazole molecules exhibit antioxidant activity, which is relevant as oxidative stress is closely linked to inflammation.[2][21]
Quantitative Data Summary
The anti-inflammatory efficacy of pyrazole compounds is quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Compounds
| Compound/Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | ~15 | 0.045 | ~327 | [20][22] |
| 3,5-diarylpyrazoles | - | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| Trimethoxy derivative 5f | - | 1.50 | - | [20] |
| Trimethoxy derivative 6f | - | 1.15 | - | [20] |
| Compound 2a | - | 0.019 | - | [23] |
| Compound 3b | 0.876 | 0.039 | 22.21 | [23][24] |
| Compound 5b | 0.677 | 0.038 | 17.47 | [6][23] |
| Compound 11 (Pyrazolo[1,2-a]pyridazine) | - | 0.016 | - | [25] |
| Thymol-pyrazole hybrid 8b | 14.2 | 0.045 | 316 | [22] |
| Thymol-pyrazole hybrid 8g | 12.1 | 0.045 | 268 | [22] |
IC₅₀: The half-maximal inhibitory concentration. SI: Selectivity Index.
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Compounds
| Compound/Derivative Class | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Unspecified Pyrazoles | Carrageenan-induced paw edema | 10 | 65-80 | [1] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | - | 75 | [1] |
| Pyrazoline 2d | Carrageenan-induced paw edema | - | > Indomethacin | [2] |
| Pyrazoline 2e | Carrageenan-induced paw edema | - | > Indomethacin | [2] |
| Pyrazole-pyridazine hybrid 6 | Carrageenan-induced paw edema | - | 84 | [20] |
| Pyrazole-pyrazoline 4a | Xylene-induced ear edema | - | 48.71 | [26] |
Application Notes & Experimental Protocols
The following protocols describe standard methods to characterize the anti-inflammatory activity of pyrazole compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol details a common method to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.
Objective: To quantify the selective inhibitory activity of pyrazole compounds on COX-1 and COX-2 isozymes.
Materials & Reagents:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)
-
DMSO for compound dissolution
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test pyrazole compounds and reference drugs in DMSO. Create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, hematin, and the enzyme (COX-1 or COX-2).
-
Compound Incubation: Add the diluted test compounds or vehicle (DMSO) to the appropriate wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the colorimetric probe followed by arachidonic acid to initiate the peroxidase activity of the COX enzyme.
-
Data Acquisition: Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Caption: Experimental workflow for in vitro COX inhibition assay.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a classic and widely used in vivo model to assess acute inflammation and evaluate the efficacy of potential anti-inflammatory agents.[1][2]
Objective: To evaluate the acute anti-inflammatory activity of pyrazole compounds in a rodent model.
Materials & Reagents:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Test pyrazole compounds and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: Test Compound (various doses, e.g., 10, 20, 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apjai-journal.org [apjai-journal.org]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-(3-Nitrophenyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-(3-nitrophenyl)-1H-pyrazole and its derivatives in medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development. While specific data for the parent compound, this compound, is limited in publicly available literature, this document extrapolates from the known biological activities of structurally related nitrophenyl-pyrazole derivatives to provide insights into its potential therapeutic applications and relevant experimental protocols.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole moiety. Specifically, the this compound scaffold is a subject of interest for its potential therapeutic activities, drawing from the established pharmacological profiles of related nitrophenyl-pyrazole derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties.
Potential Therapeutic Applications
Based on the biological activities reported for various nitrophenyl-pyrazole derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Activity: Several pyrazole derivatives are known to exhibit anti-inflammatory effects, with some acting as selective COX-2 inhibitors. The nitrophenyl moiety may contribute to this activity.
-
Antimicrobial Activity: The pyrazole ring is a common feature in many antimicrobial agents. Derivatives of nitrophenyl-pyrazole have demonstrated activity against a range of bacterial and fungal strains.
-
Anticancer Activity: A number of pyrazole-containing compounds have been investigated as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.
Data Presentation: Biological Activities of Nitrophenyl-Pyrazole Derivatives
The following tables summarize the quantitative biological activity data for various derivatives containing the nitrophenyl-pyrazole scaffold. It is important to note that these data are for derivatives and not the parent this compound.
Table 1: In Vitro Anticancer Activity of Nitrophenyl-Pyrazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (2E,5E)-2,5-bis((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclopentan-1-one | MOLT-4 (Leukemia) | Cytotoxicity Assay | Not specified, but prioritized for further evaluation | [1] |
| Curcuminoid derivative 5i | MOLT-4 (Leukemia) | Cytotoxicity Assay | Not specified, but prioritized for further evaluation | [1] |
Table 2: Antimicrobial Activity of Nitrophenyl-Pyrazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | Broth Microdilution | 0.25 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | Broth Microdilution | 0.25 | [2] |
| (5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide | Aspergillus niger | Broth Microdilution | 1 | [2] |
Table 3: Anti-inflammatory Activity of Nitrophenyl-Pyrazole Derivatives
| Compound/Derivative | Animal Model | Assay | Inhibition (%) | Reference |
| para-nitrophenyl moiety linked to a pyrazole conjugate | Not specified | Protein denaturation | 93.53 ± 1.37 | [3] |
| 3-(4-amino-phenyl)-5-(3-nitrophenyl)-4,5-dihydro-pyrazole-1-carbothioic acid amide | Not specified | Anticonvulsant activity (related to neuro-inflammation) | 75 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.
Synthesis of this compound (Hypothetical Protocol)
A plausible synthetic route for this compound could involve the cyclization of a chalcone precursor or a Vilsmeier-Haack reaction.
Method 1: From Chalcone
-
Chalcone Synthesis:
-
Dissolve 3-nitroacetophenone (1 mmol) and an appropriate aldehyde (e.g., formaldehyde dimethyl acetal, 1 mmol) in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol.
-
-
Pyrazole Formation:
-
Reflux the synthesized chalcone (1 mmol) with hydrazine hydrate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.
-
Filter, wash with water, and purify by column chromatography or recrystallization.
-
Method 2: Vilsmeier-Haack Reaction
A general procedure for the synthesis of a related compound, 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, is described, which can be adapted.[5]
-
Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 0.012 mol) to N,N-dimethylformamide (DMF, 10 mL) at 0°C.
-
To this reagent, add the corresponding hydrazone precursor (e.g., N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide, 0.004 mol) in small portions.
-
Stir the reaction mixture at 60-65°C for 4 hours.
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).
-
-
Compound Administration:
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the synthesis and potential mechanisms of action of this compound.
Caption: General synthetic pathway for 3-aryl-1H-pyrazoles from chalcone precursors.
Caption: Experimental workflow for determining the in vitro cytotoxicity using the MTT assay.
Caption: A potential anti-inflammatory mechanism involving the inhibition of the COX-2 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
Evaluating the Bioactivity of Pyrazole Compounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of pyrazole-based compounds, a versatile class of heterocyclic molecules with significant therapeutic potential. The following protocols and data presentation guidelines are designed to assist in the systematic screening and characterization of pyrazole derivatives for anticancer, anti-inflammatory, and antimicrobial properties.
Data Presentation: A Comparative Overview of Pyrazole Bioactivity
Effective data management is crucial for comparing the potency and selectivity of novel pyrazole derivatives. The following tables summarize key quantitative data points for various bioactivities.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [1] |
| Compound 9d | MDA-MB-231 | Breast Cancer | <10 | [1] |
| Compound 9e | MCF-7 | Breast Cancer | <10 | [1] |
| Bcl-2 Inhibitor 10b | MCF-7 | Breast Cancer | 3.9 - 35.5 | [1] |
| Bcl-2 Inhibitor 10c | A549 | Lung Cancer | 3.9 - 35.5 | [1] |
| Pyrazole-Indole 7a | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [2] |
| Pyrazole-Indole 7b | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [2] |
| Ferrocene-pyrazole 47c | HCT-116 | Colon Cancer | 3.12 | [3] |
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [4] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | Not Reported | [4] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | Not Applicable | [4] |
| Compound 2a | COX-2 | 0.01987 | >50 | [5] |
| Compound 3b | COX-2 | 0.03943 | 22.21 | [5] |
| Compound 5b | COX-2 | 0.03873 | 17.47 | [5] |
| Compound 5e | COX-2 | 0.03914 | 13.10 | [5] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MRSA) | 4 | [6] |
| Compound 9 | Enterococcus faecalis (VRE) | 4 | [6] |
| Compound 2 | Aspergillus niger | 1 | [7] |
| Pyranopyrazole 5c | Escherichia coli | 6.25 | [8] |
| Pyranopyrazole 5c | Klebsiella pneumoniae | 6.25 | [8] |
Experimental Workflows and Signaling Pathways
Visualizing experimental procedures and their underlying biological rationale is key to understanding the evaluation process. The following diagrams, created using the DOT language, illustrate these workflows and pathways.
Caption: Workflow for evaluating the anticancer bioactivity of pyrazole compounds.
Caption: Workflow for anti-inflammatory bioactivity evaluation of pyrazoles.
Caption: Workflow for antimicrobial bioactivity evaluation of pyrazole compounds.
Caption: Pyrazole inhibition of the COX-2 pathway in inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific pyrazole compounds and cell lines or microbial strains being tested.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Pyrazole compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
-
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[10][11]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Pyrazole compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol drop-wise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Anti-inflammatory Assay: COX Inhibition
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Kit (containing buffer, cofactor, and probe)
-
Pyrazole compounds
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Compound Preparation: Dilute the COX enzymes and prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, cofactor, probe, and the test compound. Add the diluted COX-1 or COX-2 enzyme and incubate at 37°C for about 10 minutes.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.[12]
-
Measurement: Immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition of COX activity for each compound concentration to calculate the IC50 value.[12]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole compound stock solution (in a suitable solvent like DMSO)
-
Sterile diluents
Procedure:
-
Compound Dilution Series: In a 96-well plate, add 100 µL of sterile broth to all wells. In the first column, add 100 µL of the pyrazole compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, the MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[10]
General Workflow:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Draw the 2D structure of the pyrazole derivative (ligand) and convert it to a 3D structure. Optimize its geometry and assign charges.
-
-
Binding Site Identification: Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction software.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to fit the ligand into the protein's binding site. The software will generate multiple possible binding poses.[5][9]
-
Scoring and Analysis: The software assigns a score (e.g., binding energy) to each pose to estimate the binding affinity.[10] Analyze the best-scoring poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole compound and the protein target.[7]
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. youtube.com [youtube.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing Fused Rings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pyrazole-containing fused ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The following sections outline reliable methods for the synthesis of pyrazolopyridines, indazoles, and pyrazolopyrimidines, complete with structured data and visual workflows.
Method 1: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp-Klingemann Reaction
This method provides an efficient route to pyrazolo[4,3-b]pyridines, which are notable for their diverse biological activities, including potential use as kinase inhibitors and antagonists for various receptors.[1] The synthesis starts from readily available 2-chloro-3-nitropyridines and proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. A key advantage of this protocol is the use of stable arenediazonium tosylates and the one-pot nature of the azo-coupling, deacylation, and pyrazole ring annulation steps.[1][2]
Experimental Protocol
Step 1: Synthesis of Pyridin-2-yl Keto Esters
A detailed protocol for this initial step is based on the SNAr reaction between 2-chloro-3-nitropyridines and a keto ester.
-
Reagents: 2-chloro-3-nitropyridine, ethyl benzoylacetate, potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add ethyl benzoylacetate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
This one-pot procedure involves the Japp-Klingemann reaction, cyclization, and deacylation.[1]
-
Reagents: Pyridin-2-yl keto ester, arenediazonium tosylate, sodium ethoxide, ethanol, pyrrolidine.
-
Procedure:
-
Dissolve the pyridin-2-yl keto ester (1.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol and stir for 10 minutes.
-
Add the arenediazonium tosylate (1.1 eq) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add pyrrolidine (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, add water, and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Quantitative Data
| Starting Material (Pyridin-2-yl Keto Ester) | Arenediazonium Salt | Product | Yield (%) |
| Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate | 4-Tolyl-diazonium tosylate | 1-(p-Tolyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | 85 |
| Ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate | 4-Chlorophenyl-diazonium tosylate | 5-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine | 78 |
| Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | Phenyl-diazonium tosylate | 3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine | 82 |
Experimental Workflow
References
Application Notes and Protocols: 3-(3-nitrophenyl)-1H-pyrazole in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a valuable building block in the design of enzyme inhibitors. The introduction of a 3-(3-nitrophenyl) group to the 1H-pyrazole ring offers specific steric and electronic features that can be exploited for targeted enzyme inhibition. The nitro group, being a strong electron-withdrawing group, can influence the acidity of the pyrazole N-H and participate in hydrogen bonding or other electrostatic interactions within an enzyme's active site. This document provides an overview of the potential applications of 3-(3-nitrophenyl)-1H-pyrazole in the development of enzyme inhibitors, supported by data from related pyrazole derivatives, and includes detailed experimental protocols and workflow diagrams.
Potential Applications in Enzyme Inhibition
While specific data on the enzyme inhibitory activity of this compound is emerging, the broader class of pyrazole derivatives has demonstrated potent inhibitory effects against a variety of enzyme families. These findings suggest promising avenues of investigation for this compound and its analogues.
Kinase Inhibition: Numerous pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[1]
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The pyrazole moiety is a key feature of the selective COX-2 inhibitor Celecoxib. Pyrazole derivatives can fit into the active site of COX enzymes, blocking the production of prostaglandins and thus reducing inflammation and pain.[2]
Other Enzyme Targets: The versatility of the pyrazole scaffold has led to the discovery of inhibitors for a wide range of other enzymes, including:
-
Monoamine Oxidase (MAO): Involved in the metabolism of neurotransmitters, MAO is a target for antidepressants and neuroprotective agents.[3]
-
Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4]
-
15-Lipoxygenase (15-LOX): This enzyme is involved in the inflammatory response, and its inhibitors are being investigated for the treatment of inflammatory diseases.[5]
Data Presentation: Enzyme Inhibition by Pyrazole Derivatives
The following table summarizes the inhibitory activities (IC50 values) of various pyrazole derivatives against different enzyme targets. This data, gathered from multiple studies, illustrates the potential of the pyrazole scaffold in developing potent and selective enzyme inhibitors.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a) | JNK3 | 0.227 | [1] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (7a) | JNK3 | 0.635 | [1] |
| Pyrazole-based benzenesulfonamide (4k) | Carbonic Anhydrase II (hCAII) | 0.24 | [4] |
| Pyrazole-based benzenesulfonamide (4j) | Carbonic Anhydrase IX (hCAIX) | 0.15 | [4] |
| Pyrazole-based benzenesulfonamide (4g) | Carbonic Anhydrase XII (hCAXII) | 0.12 | [4] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative (5d) | 15-Lipoxygenase | 12.5 | [5] |
| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivative | Monoamine Oxidase B | Good inhibitory activity | [3] |
| Pyrazole-indole hybrid (7a) | CDK-2 | Significant inhibitory activity | [6] |
| Pyrazole-indole hybrid (7b) | CDK-2 | Significant inhibitory activity | [6] |
| Pyrazole derivative (2a) | COX-2 | 0.01987 | [2] |
| Pyrazole derivative (3b) | COX-2 | 0.03943 | [2] |
Note: "Good inhibitory activity" and "Significant inhibitory activity" are reported as described in the source, which did not provide specific IC50 values in the abstract.
Experimental Protocols
This section provides a detailed, exemplary protocol for an in vitro Cyclooxygenase (COX) inhibition assay, a common method for evaluating the anti-inflammatory potential of pyrazole derivatives.[7]
In Vitro COX Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe Solution
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the COX Assay Buffer, Cofactor, and Probe according to the manufacturer's instructions.
-
Enzyme Dilution: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the appropriate volumes of COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the designated wells.
-
Include control wells:
-
Blank: Buffer only.
-
Negative Control (Total Activity): DMSO vehicle.
-
Positive Control: Known selective inhibitors for COX-1 and COX-2.
-
-
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow for Enzyme Inhibitor Screening
Caption: Workflow for screening and characterizing enzyme inhibitors.
Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by a pyrazole derivative.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common issues in pyrazole synthesis and their solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during pyrazole synthesis?
A1: The most common issues in pyrazole synthesis include low reaction yields, formation of side products (most notably regioisomers), and challenges in purification, such as discoloration of the reaction mixture and the product "oiling out" during recrystallization.[1][2]
Q2: How can I improve the yield of my pyrazole synthesis?
A2: To improve the yield, you can optimize reaction conditions such as temperature, reaction time, and solvent. Using a catalyst, like a catalytic amount of acid for the Knorr synthesis, can also be beneficial.[2] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[3] Ensuring the purity of your starting materials, the 1,3-dicarbonyl compound and the hydrazine derivative, is also crucial as impurities can lead to side reactions.[1]
Q3: What causes the formation of regioisomers and how can I control it?
A3: Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents and the reaction conditions.[4] A highly effective method to control regioselectivity is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent, which can dramatically increase the preference for the formation of one regioisomer.[5][6][7]
Q4: My reaction mixture turned dark yellow/red. Is this normal and how can I get a clean product?
A4: Discoloration of the reaction mixture is a common observation, particularly in the Knorr pyrazole synthesis, and is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1] These colored impurities can often be removed during work-up and purification. Techniques like washing the crude product with a suitable solvent or recrystallization are effective.[8] The use of activated charcoal during recrystallization can also help remove colored impurities, though it may slightly reduce the overall yield.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try several strategies: increase the volume of the "good" solvent, ensure the solution cools as slowly as possible, change the solvent system, or use a seed crystal of the pure compound to induce crystallization.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a frequent challenge in pyrazole synthesis. This guide provides a systematic approach to troubleshooting and improving your product yield.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
| Parameter | Condition | Effect on Yield |
| Temperature | Too low | Incomplete or slow reaction, leading to low yield. |
| Optimal (e.g., reflux) | Drives the reaction to completion, increasing yield.[2] | |
| Too high | Potential for side reactions and decomposition. | |
| Reaction Time | Too short | Incomplete reaction. |
| Optimal | Maximizes product formation. Monitor by TLC.[2] | |
| Too long | Can lead to the formation of degradation products. | |
| Solvent | Conventional (e.g., Ethanol) | Generally effective, but may lead to regioisomeric mixtures.[5][6] |
| Fluorinated Alcohols (TFE, HFIP) | Can significantly improve regioselectivity and yield of the desired isomer.[5][7] | |
| Catalyst | No Catalyst | Reaction may be very slow or not proceed at all. |
| Acid (e.g., Acetic Acid) | Catalyzes the condensation step in Knorr synthesis, improving rate and yield.[4][9] | |
| Lewis Acids (e.g., nano-ZnO) | Have been shown to improve yields in certain cases.[2] |
This protocol describes a general procedure for the Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with acetic acid as a catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.[9]
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a base should be added. Add a few drops of glacial acetic acid as a catalyst.[9]
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyls.
Caption: A logical workflow for managing the formation of regioisomers.
The following table illustrates the effect of the solvent on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. The desired isomer is the 5-aryl pyrazole.
| Solvent | Ratio of 5-aryl Isomer : 3-aryl Isomer | Reference |
| Ethanol (EtOH) | ~1:1.3 | [5][7] |
| 2,2,2-Trifluoroethanol (TFE) | up to 85:15 | [5][7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | up to 99:1 | [5][7] |
This protocol outlines the use of 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.
-
Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).[1]
-
Reagent Addition: Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Issue 3: Purification Challenges
Purification of the crude pyrazole product can be hampered by issues like discoloration and oiling out during recrystallization.
Caption: A typical experimental workflow for the purification of pyrazoles by recrystallization.
This protocol provides a step-by-step guide to purifying a crude pyrazole product by single-solvent recrystallization.
-
Solvent Selection: Choose a suitable solvent in which the pyrazole is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[8]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solvent boils and the pyrazole completely dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(3-nitrophenyl)-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate.
Issue 1: Low yield of the chalcone intermediate (1-(3-nitrophenyl)-3-phenylprop-2-en-1-one)
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously for the recommended time (typically 3-4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect temperature | - Maintain the reaction temperature in an ice bath (0-5 °C) during the dropwise addition of the base (e.g., NaOH solution) to minimize side reactions. |
| Base concentration | - Use a moderately concentrated base solution (e.g., 10-20% NaOH) to promote the condensation without causing excessive side product formation. |
| Purification losses | - Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain a pure product with minimal loss. |
Issue 2: Low yield of the final product, this compound
| Potential Cause | Recommended Solution |
| Incomplete cyclization | - Increase the reflux time (up to 24 hours) to ensure the reaction goes to completion.[1]- Use a suitable solvent system, such as ethanol or a mixture of formic acid and ethanol, to facilitate the reaction.[1] |
| Side reactions | - The formation of pyrazoline derivatives can occur. Dehydration of the pyrazoline intermediate to the desired pyrazole can be promoted by acidic conditions or by extending the reaction time at elevated temperatures. |
| Sub-optimal pH | - The addition of a catalytic amount of glacial acetic acid can improve the reaction rate and yield in some cases. |
| Purification difficulties | - The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[1]- Column chromatography may be necessary if simple recrystallization does not yield a pure product. |
Issue 3: Presence of impurities in the final product
| Potential Cause | Recommended Solution |
| Unreacted starting materials | - Ensure complete consumption of the starting materials by monitoring the reaction with TLC.- Optimize the stoichiometry of the reactants. |
| Formation of pyrazoline intermediate | - As mentioned above, promote dehydration to the pyrazole through extended heating or the use of an acid catalyst. |
| Side products from the chalcone synthesis | - Ensure the chalcone intermediate is of high purity before proceeding to the cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of a chalcone intermediate with hydrazine hydrate. The chalcone, in this case, 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde.
Q2: How can I improve the yield of the initial chalcone synthesis?
A2: To improve the yield of the chalcone, it is crucial to control the reaction temperature, typically by using an ice bath, and to add the base catalyst slowly.[1] Ensuring the purity of the starting materials, 3-nitroacetophenone and benzaldehyde, is also critical.
Q3: What are the key parameters to control during the cyclization step to form the pyrazole?
A3: The key parameters for the cyclization step include the choice of solvent, reaction temperature, and reaction time. Refluxing the chalcone with hydrazine hydrate in a solvent like ethanol is a common method.[1] The duration of reflux can significantly impact the yield, with longer times often leading to a more complete reaction.
Q4: I am getting a mixture of pyrazole and pyrazoline. How can I favor the formation of the pyrazole?
A4: The formation of the pyrazoline is a common intermediate step. To favor the formation of the more thermodynamically stable pyrazole, you can increase the reaction time and/or temperature. The addition of a mild acid catalyst can also facilitate the dehydration of the pyrazoline to the pyrazole.
Q5: What are the best practices for purifying the final this compound product?
A5: Recrystallization is the most common method for purifying the final product. Solvents such as ethanol or ethyl acetate are often effective.[1] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be employed.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of pyrazole derivatives from chalcones, providing a reference for optimization.
| Chalcone Derivative | Hydrazine Source | Solvent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference |
| 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Formic acid/Ethanol | None | Reflux, 24h | 60 (for pyrazoline) | [1] |
| Substituted Chalcones | Phenyl hydrazine hydrate | Ethanol | Glacial acetic acid | Reflux, 4h | Good | [2] |
| Substituted Chalcones | Hydrazine hydrate | Ethanol | Glacial acetic acid | Reflux, 6h | Good | [2] |
| Chalcone | p-((t-butyl)phenyl)hydrazine | [BMIM-PF6] | Copper triflate (20 mol%) | - | 82 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 3-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottomed flask.
-
Cool the flask in an ice bath with constant stirring.
-
Slowly add a cold solution of 10% sodium hydroxide (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.
Protocol 2: Synthesis of this compound
-
Dissolve the purified chalcone (5 mmol) in ethanol (50 mL) in a round-bottomed flask.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Purification Techniques for Pyrazole Derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole derivatives?
A1: The most frequently employed methods for the purification of pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction through salt formation. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.
Q2: My pyrazole derivative is a solid. Which purification method should I try first?
A2: For solid pyrazole derivatives, recrystallization is often the first choice due to its simplicity and potential for yielding highly pure crystalline products. However, if recrystallization fails to remove impurities effectively or results in low yield, column chromatography is a powerful alternative.
Q3: How do I choose a suitable solvent for the recrystallization of my pyrazole derivative?
A3: The ideal solvent for recrystallization should dissolve the pyrazole derivative well at elevated temperatures but poorly at low temperatures. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective, especially when a single solvent is not ideal.
Q4: I am observing multiple spots on my TLC after synthesis. How can I remove these impurities?
A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities such as unreacted starting materials, regioisomers, or byproducts. Column chromatography is the most effective method for separating these components. Experimenting with different solvent systems (e.g., varying the polarity of a hexane/ethyl acetate mixture) will help achieve optimal separation. For basic pyrazoles that may adhere to acidic silica gel, using deactivated silica with triethylamine or opting for neutral alumina is recommended.
Q5: Can I use acid-base extraction to purify my pyrazole derivative?
A5: Yes, acid-base extraction is a viable method, particularly for removing non-basic or non-acidic impurities. Pyrazoles are weakly basic and can be converted into their acid addition salts (e.g., hydrochlorides or sulfates) by treatment with an appropriate acid. These salts often have different solubility properties than the free base, allowing for purification by crystallization. The purified salt can then be neutralized to regenerate the pure pyrazole derivative.
Troubleshooting Guides
Recrystallization
Q: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q: The recrystallization yield of my pyrazole compound is very low. How can I improve it?
A: A low yield can be attributed to several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product
overcoming side reactions in the synthesis of substituted pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Knorr synthesis of pyrazoles?
A1: The Knorr synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is generally robust. However, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent issues include:
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or pyrazoline stage, especially if the reaction conditions are not optimal for the final dehydration step to form the aromatic pyrazole ring.
-
Formation of Colored Impurities: Discoloration of the reaction mixture is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored byproducts from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[3]
-
Low Yields: Low product yield can be a result of impure starting materials, suboptimal reaction stoichiometry, or unfavorable reaction conditions (temperature, solvent, pH).[3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles. Several strategies can be employed to favor the formation of the desired regioisomer:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation.[4][5][6] These solvents can influence the reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound.
-
Reaction Conditions: Aprotic dipolar solvents like N,N-dimethylformamide (DMF) can provide better regioselectivity than traditional protic solvents like ethanol, especially when using aryl hydrazines.[7]
-
Substrate Modification: Introducing bulky substituents on the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thereby directing the initial attack to the less hindered site.
-
Catalyst Selection: While the Knorr synthesis is typically acid-catalyzed, exploring different catalysts can influence the reaction pathway and, consequently, the regioselectivity.
Q3: My reaction is giving a low yield. What are the key parameters to optimize?
A3: Low yields in pyrazole synthesis can often be rectified by systematically optimizing the reaction conditions. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[3] Impurities can participate in side reactions, and hydrazines can degrade over time. Using freshly opened or purified reagents is recommended.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Temperature and Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. In some cases, increasing the temperature can promote the final cyclization and dehydration steps.[7]
-
pH Control: The pH of the reaction medium can be critical. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can neutralize the acid formed and lead to a cleaner reaction profile.[3]
Q4: I am having trouble with the N-alkylation of my pyrazole, often getting a mixture of N1 and N2 isomers. How can I control this?
A4: The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms. The regioselectivity of this reaction is influenced by steric and electronic factors. Here are some strategies to control the outcome:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom (N1). If a bulky substituent is present at the 3- or 5-position, the incoming alkyl group will preferentially attack the less hindered nitrogen.[7]
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) as a base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can favor one isomer over the other compared to using potassium carbonate (K₂CO₃) in acetonitrile.[8][9]
-
Protecting Groups: In complex cases, a protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection.
Troubleshooting Guides
Issue 1: Formation of an Inseparable Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Use of unsymmetrical 1,3-dicarbonyl or substituted hydrazine. | 1. Solvent Modification: Switch to a fluorinated alcohol solvent like TFE or HFIP to enhance regioselectivity.[4][5][6] 2. Temperature Optimization: Vary the reaction temperature, as selectivity can be temperature-dependent. 3. pH Adjustment: Modify the pH of the reaction mixture, as it can influence the protonation state and reactivity of the reactants. |
| Similar steric and electronic environment around the two carbonyl groups. | 1. Substrate Redesign: If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic difference between the two carbonyls. 2. Chromatographic Separation: If the isomers are formed in significant amounts, optimize the column chromatography conditions (e.g., use a different solvent system or a specialized stationary phase) for better separation. |
Issue 2: Persistent Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Degradation or oxidation of the hydrazine starting material.[3] | 1. Use Fresh Reagents: Employ freshly opened or purified hydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Acid-catalyzed side reactions.[3] | 1. Add a Mild Base: If using a hydrazine salt, add a mild base like sodium acetate to buffer the reaction mixture.[3] 2. pH Control: Carefully monitor and control the pH throughout the reaction. |
| Formation of highly conjugated byproducts. | 1. Purification by Recrystallization: Attempt recrystallization from a suitable solvent system to remove the colored impurities.[3] 2. Activated Carbon Treatment: Treat the crude product solution with activated charcoal to adsorb colored impurities before crystallization. |
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (Desired:Undesired) | Overall Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 85:15 | 90 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | 88 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | 85 | [4] |
| 4,4-difluoro-1-phenyl-1,3-butanedione | Ethanol | 70:30 | 85 | [4] |
| 4,4-difluoro-1-phenyl-1,3-butanedione | HFIP | 98:2 | 82 | [4] |
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid (cat.) | Ethanol | Reflux | 1 | 85 | [10] |
| None | DMF | Room Temp | 2 | 92 | [11] |
| AgOTf (1 mol%) | CH₂Cl₂ | Room Temp | 1 | 99 | [12] |
| Nano-ZnO | None | 80 | 0.5 | 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reactant Mixing: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Slowly add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.
-
Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Protocol 2: Improving Regioselectivity using Fluorinated Alcohols
-
Solvent Selection: Choose 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Reactant Addition: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated alcohol.
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.0 equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the desired regioisomer.[4][6]
Visualizations
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
optimization of reaction conditions for pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles? A1: The most prevalent method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other common methods include the 1,3-dipolar cycloaddition of a diazo compound to an alkyne, and reactions involving α,β-unsaturated ketones and hydrazines, which typically form a pyrazoline intermediate that is subsequently oxidized.[2][3]
Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound? A2: Controlling regioselectivity is a significant challenge when using unsymmetrical starting materials.[4][5] The outcome is influenced by steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine.[4] Key strategies for control include:
-
Solvent Choice: Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in certain reactions.[5][6] Aprotic solvents may favor the formation of the opposite regioisomer.[6]
-
Catalyst: The choice of an acid or base catalyst can influence which carbonyl group is preferentially attacked by the hydrazine.
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of a single isomer.
Q3: What is the role of a catalyst in pyrazole synthesis? A3: Catalysts are often crucial for facilitating the reaction. In the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is typically used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration steps.[7] In some modern protocols, Lewis acids or metal-based catalysts (e.g., copper, ruthenium, silver) are employed to improve yields, reduce reaction times, and control selectivity under milder conditions.[8][9]
Troubleshooting Guide
Problem: Low or No Yield of Desired Pyrazole
This is one of the most common issues in pyrazole synthesis.[4][7] The problem can often be traced back to starting materials, reaction conditions, or reaction monitoring.
| Possible Cause | Troubleshooting Strategy |
| Poor Quality Starting Materials | Ensure the 1,3-dicarbonyl compound is pure. Hydrazine derivatives can degrade over time; use a freshly opened bottle or purify the reagent before use. Impurities can lead to significant side reactions.[4] |
| Suboptimal Reaction Temperature | Many condensation reactions require heating (reflux) to proceed to completion. If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if side products are forming, try lowering the temperature. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is typical, using a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[4] |
| Ineffective Catalyst | If using an acid catalyst, ensure it is not neutralized by other bases in the reaction mixture. For Knorr synthesis, a small amount of acetic acid or a mineral acid is often sufficient.[7] Consider screening different catalysts if the reaction fails to proceed. |
| Incomplete Reaction | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[4][7] Lack of consumption of starting materials indicates a problem with the reaction conditions. Extend the reaction time if necessary. |
Problem: Formation of Multiple Isomers (Regioselectivity Issues)
When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two regioisomers is a frequent complication.[4][5]
| Possible Cause | Troubleshooting Strategy |
| Reaction Conditions Favor Both Pathways | The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[4] The reaction's regioselectivity is highly dependent on the solvent. |
| Steric/Electronic Influence | The inherent properties of your substrates may not strongly favor one isomer. Sterically bulky groups on the dicarbonyl or hydrazine can direct the reaction pathway. |
| Thermodynamic vs. Kinetic Control | At higher temperatures, the reaction may be under thermodynamic control, leading to a mixture of the most stable isomers. Running the reaction at a lower temperature may favor the kinetically preferred product. |
Problem: Difficult Purification of the Final Product
Purification can be challenging due to the presence of unreacted starting materials, isomers, or side products.
| Possible Cause | Troubleshooting Strategy |
| Product is an Oil ("Oiling Out") | This occurs when a compound precipitates above its melting point during recrystallization.[10] To fix this, increase the volume of the "good" solvent, cool the solution more slowly, or try a different solvent system entirely.[10] |
| Presence of Colored Impurities | Colored impurities, often from the hydrazine starting material, can be removed by treating the solution with a small amount of activated charcoal before hot filtration.[10] |
| Co-elution in Column Chromatography | If isomers or impurities have similar polarities, separation on a silica gel column can be difficult.[11] Try different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol), or consider deactivating the silica gel with triethylamine for basic pyrazoles.[11][12] |
| Low Recrystallization Yield | To improve recovery, use the absolute minimum amount of hot solvent required to dissolve the crude product.[10] Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize crystal precipitation.[10] |
Data on Reaction Condition Optimization
The following tables present representative data on how reaction conditions can be optimized for yield and selectivity.
Table 1: Effect of Solvent on Yield and Regioselectivity (Reaction: 1-phenylbutane-1,3-dione with methylhydrazine)
| Entry | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (A:B) |
| 1 | Ethanol | 80 | 6 | 85 | 1.3 : 1 |
| 2 | Toluene | 110 | 4 | 78 | 1.5 : 1 |
| 3 | Acetonitrile | 80 | 6 | 82 | 2.1 : 1 |
| 4 | 2,2,2-Trifluoroethanol (TFE) | 80 | 2 | 92 | 15 : 1 |
| 5 | HFIP | 60 | 2 | 95 | >20 : 1 |
Table 2: Influence of Catalyst on Reaction Time and Yield (Reaction: Acetylacetone with phenylhydrazine in Ethanol at 80°C)
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 12 | 45 |
| 2 | Acetic Acid (10%) | 3 | 94 |
| 3 | HCl (5%) | 2.5 | 96 |
| 4 | H₂SO₄ (5%) | 2.5 | 95 |
| 5 | La(OTf)₃ (10%) | 4 | 91 |
Experimental Protocols
Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole
This protocol describes a standard Paal-Knorr synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (5.0 g, 50 mmol, 1.0 equiv) and absolute ethanol (30 mL).
-
Addition of Reagents: While stirring, add methylhydrazine (2.53 g, 55 mmol, 1.1 equiv) dropwise to the solution. Note: The reaction may be exothermic.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain this temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: After the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude pyrazole can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Reaction pathways leading to different regioisomers in pyrazole synthesis.
References
- 1. Unit 4 Pyrazole | PDF [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low yields in Knorr pyrazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
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Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process. Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. While a 1:1 molar ratio is standard, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and may not readily dehydrate to the final pyrazole product.[2] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final step.
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.[2] Common side reactions include the formation of regioisomers and products from the degradation of the hydrazine starting material.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[2]
-
pH Control: The pH of the reaction medium can significantly influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[2]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the ratio of regioisomers. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to non-polar (e.g., toluene) can help in optimizing the regioselectivity.
Q3: The reaction mixture has turned a dark yellow/red color. What is the cause and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]
-
Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques: While the color change might be unavoidable during the reaction, these impurities can often be removed during workup and purification. Recrystallization is a highly effective method for purifying the final pyrazole product and removing colored impurities.[1] Column chromatography can also be employed for more challenging separations.
Data Presentation
Table 1: Effect of pH on Knorr Pyrazole Synthesis
| pH Condition | Effect on Reaction Rate | Remarks |
| Acidic | Generally accelerates the reaction.[3] | Acid catalysis facilitates both the initial imine formation and the subsequent cyclization step.[3] |
| Neutral (pH 7) | Slower reaction, may lead to the formation and trapping of the hydrazone intermediate without cyclization.[3] | |
| Basic (pH 8.5) | The desired reaction may not be observed, with only starting material and minute amounts of the hydrazone intermediate being present.[3] |
Table 2: Effect of Solvent on the Synthesis of Celecoxib via Knorr Condensation
| Solvent | Yield (%) | Reaction Time (h) |
| Ethanol | 90-96% | 1 |
| Toluene | Lower than ethanol | 20 |
Note: This data is based on a specific improved synthesis of celecoxib and may vary for other substrates and conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
Materials:
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Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
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Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole will precipitate.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
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Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
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Separate the layers and extract the aqueous layer with four 40 ml portions of ether.
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Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
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Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
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Dry the product under reduced pressure to obtain a yield of 37-39 g (77-81%). The melting point should be 107-108°C.[4]
-
The product can be further purified by recrystallization from petroleum ether.[4]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone derivative.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Diethyl ether
-
Ethanol
Procedure:
-
In a 20-mL scintillation vial, mix the ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.
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Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
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Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.
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Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[5]
Mandatory Visualization
References
Technical Support Center: Purification of Pyrazoles by Crystallization of Acid Addition Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazoles via the crystallization of their acid addition salts.
Frequently Asked Questions (FAQs)
Q1: Why is purification by acid addition salt formation a preferred method for pyrazoles?
A1: This method is highly effective for separating basic pyrazole compounds from non-basic impurities. Pyrazoles, containing a pyridine-like nitrogen atom, can act as bases and react with acids to form salts.[1][2][3] These salts often exhibit different solubility profiles than the free base, allowing for selective crystallization. This process can significantly improve purity, and may also enhance stability and handling properties of the compound.[4] The formation of a crystalline salt is an excellent way to isolate the desired product from a reaction mixture in high purity.
Q2: How do I select the appropriate acid for forming the pyrazole salt?
A2: The choice of acid is critical and depends on the basicity (pKa) of the pyrazole and the desired properties of the salt. A general guideline, known as the pKa rule, suggests that for salt formation to be favorable, the pKa of the pyrazole's conjugate acid should be at least 2-3 units higher than the pKa of the acid used.[5] Common inorganic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), as well as organic acids such as oxalic acid, acetic acid, and tartaric acid, are frequently used.[6][7] The chosen acid can influence the crystal lattice energy and solubility of the resulting salt, so screening several acids may be necessary to find the optimal one for high yield and purity.
Q3: What are the key considerations for choosing a solvent system?
A3: The ideal solvent should completely dissolve the crude pyrazole free base (preferably when heated) but provide low solubility for the acid addition salt, especially at cooler temperatures. This difference in solubility is the driving force for crystallization.[8] Solvents commonly used include lower alkanols (C1-C10) like ethanol and isopropanol, or ketones like acetone.[6] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also very effective.[8][9] In these systems, the pyrazole is dissolved in a "good" solvent, and an "anti-solvent" (in which the salt is poorly soluble) is added to induce precipitation.[8]
Troubleshooting Guides
Q4: My pyrazole salt is not crystallizing or precipitating from the solution. What should I do?
A4: Failure to crystallize can stem from several issues. Here are some troubleshooting steps:
-
Increase Supersaturation: The solution may not be sufficiently concentrated. Try removing some solvent under reduced pressure.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try "scratching" the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure pyrazole salt (if available) to the solution to act as a template for crystal growth.
-
Lower the Temperature: Ensure the solution is cooled sufficiently. Using an ice bath or even a freezer can promote crystallization, but slow cooling is often preferable for forming purer crystals.[6]
-
Re-evaluate Solvent System: The salt may be too soluble in the chosen solvent. Try adding an "anti-solvent"—a solvent in which your salt is known to be insoluble—dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.[8]
Q5: An oil has formed instead of solid crystals ("oiling out"). How can I resolve this?
A5: "Oiling out" occurs when the pyrazole salt separates from the solution as a liquid phase rather than a solid.[10] This often happens if the melting point of the salt is lower than the temperature of the solution or if the concentration of impurities is high.[11] Oiled-out products are typically impure.[10][11][12]
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional "good" solvent before attempting to cool it again, likely at a slower rate.[11]
-
Lower the Crystallization Temperature: The initial crystallization temperature may be too high. Try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent: A different solvent system may be necessary to avoid the temperature range where oiling out occurs.
-
Agitation: Vigorous stirring can sometimes break up the oil and encourage solidification.
Q6: The yield of my crystallized pyrazole salt is very low. How can I improve it?
A6: A low yield suggests that a significant portion of your product remains dissolved in the solvent (the mother liquor).[11]
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude pyrazole and acid. Using too much solvent is a common cause of low recovery.[11]
-
Optimize Cooling: Make sure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[13]
-
Check the pH: Ensure you have added at least an equimolar amount of the acid relative to the pyrazole to ensure complete conversion to the salt.[6]
Data Presentation
Table 1: Properties of Common Acids for Salt Formation
| Acid Name | Formula | pKa Value(s) | Common Applications/Notes |
| Hydrochloric Acid | HCl | -7 | Forms highly crystalline hydrochloride salts.[4][7] |
| Sulfuric Acid | H₂SO₄ | -3, 1.99 | A strong acid, useful for weakly basic pyrazoles.[6][14] |
| Phosphoric Acid | H₃PO₄ | 2.15, 7.20, 12.35 | A weaker mineral acid, can offer different solubility.[6][14] |
| Oxalic Acid | (COOH)₂ | 1.25, 4.27 | A dicarboxylic acid that can form well-defined crystals.[4][6] |
| Acetic Acid | CH₃COOH | 4.76 | A weak organic acid, useful for more basic pyrazoles.[6][7] |
| L-Tartaric Acid | C₄H₆O₆ | 2.98, 4.34 | Chiral acid, can be used for resolution of enantiomers. |
| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Strong organic acid, often yields highly soluble salts. |
pKa values are approximate and can vary with conditions. Data sourced from multiple references.[14]
Table 2: Common Solvents for Pyrazole Salt Crystallization
| Solvent | Type | Polarity | Notes |
| Ethanol | Protic | High | Excellent general-purpose solvent for many pyrazoles.[6][8] |
| Isopropanol | Protic | Medium | Good alternative to ethanol, slightly less polar.[6] |
| Acetone | Aprotic | Medium | Effective for dissolving pyrazoles; salts may be less soluble.[6] |
| Ethyl Acetate | Aprotic | Medium | Often used in combination with a non-polar anti-solvent like hexane.[8][9] |
| Water | Protic | Very High | Can be used as a solvent or anti-solvent for polar pyrazoles.[6][8] |
| Hexane / Cyclohexane | Non-polar | Low | Primarily used as anti-solvents to induce precipitation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Pyrazole via Hydrochloride Salt Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude pyrazole starting material in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.[6][8] Gentle heating may be required to achieve complete dissolution.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise. Add at least one molar equivalent of the acid.[6]
-
Crystallization: The pyrazole hydrochloride salt may precipitate immediately. If not, cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. If no crystals appear, use the troubleshooting steps outlined in Q4.
-
Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.[13]
-
Drying: Dry the purified pyrazole salt crystals under vacuum to remove all traces of solvent.
Protocol 2: Liberation of the Free Pyrazole Base from its Acid Addition Salt
-
Dissolution of Salt: Dissolve the purified pyrazole salt in water.
-
Basification: While stirring, slowly add an aqueous base solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (pH > 9).
-
Extraction: The neutral pyrazole free base will often precipitate out of the aqueous solution. If it remains dissolved, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation & Drying: If the free base precipitated, collect it by vacuum filtration. If extracted, combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole free base.[15]
Visualizations
Caption: Workflow for pyrazole purification via acid addition salt crystallization.
Caption: Troubleshooting flowchart for failure of crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lutpub.lut.fi [lutpub.lut.fi]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Functionalized Pyrazoles
Welcome to the technical support center for the synthesis of functionalized pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of functionalized pyrazoles.
Issue: Low or No Yield of the Desired Pyrazole
Low yields are a frequent challenge in pyrazole synthesis. The underlying cause can often be traced back to starting materials, reaction conditions, or the formation of side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Potential Causes and Solutions:
-
Purity of Starting Materials : Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions.[1]
-
Solution : Use freshly opened or purified reagents. Ensure the purity of the dicarbonyl compound using techniques like distillation or recrystallization.[1]
-
-
Suboptimal Reaction Conditions : Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]
-
Side Reactions : Incomplete cyclization or the formation of regioisomers can reduce the yield of the desired product.[1]
Issue: Formation of a Mixture of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two regioisomers is a common challenge.[1][3]
Troubleshooting Workflow for Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Strategies to Improve Regioselectivity:
-
Solvent Choice : The polarity of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[4][5]
-
pH Control : The regioselectivity can be pH-dependent. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance : Bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
Issue: Difficulty in Product Purification
Functionalized pyrazoles can sometimes be challenging to purify due to the presence of closely related isomers, unreacted starting materials, or colored impurities.
Purification Strategies:
-
Recrystallization : This is an effective method for purifying solid products. Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]
-
Column Chromatography : Silica gel column chromatography is a standard technique for separating pyrazole isomers and removing impurities.[3] For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[6]
-
Acid-Base Extraction : If the pyrazole has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark yellow/red during a Knorr pyrazole synthesis. Is this normal and how can I minimize it?
A1: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] To minimize this, you can:
-
Use a freshly opened or purified hydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
Q2: Can I use microwave-assisted synthesis for preparing functionalized pyrazoles? What are the advantages?
A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for preparing pyrazoles. The main advantages include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[7][8][9] Microwave heating can also enhance regioselectivity in some cases.[9]
Q3: How can I confirm the regiochemistry of my synthesized pyrazole?
A3: The most powerful technique for determining the regiochemistry of substituted pyrazoles is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the substituents on the pyrazole ring. For unambiguous confirmation, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[3]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Synthesis Method | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | 2 hours | 75°C | 72-90 | [8] |
| Microwave-Assisted | 5 minutes | 60°C | 91-98 | [8] |
| Conventional Heating | 1 hour | 80°C | 48-85 | [8] |
| Microwave-Assisted | 2 minutes | 80°C | 62-92 | [8] |
| Conventional Reflux | 7-9 hours | Reflux | 79-92 (improved) | [10] |
| Microwave-Assisted | 9-10 minutes | - | 79-92 | [10] |
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.
| Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| Ethanol (EtOH) | 85:15 | 95 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 97:3 | 98 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 99 | [4] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[2][11]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition : In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2][11]
-
Heating : Heat the reaction mixture under reflux for 1 hour.[2][11]
-
Crystallization : Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][11]
-
Purification : Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[2][11]
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup : In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][12]
-
Solvent and Catalyst Addition : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][12]
-
Heating : Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][12]
-
Reaction Monitoring : Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2][12]
-
Work-up : Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2][12]
-
Crystallization : Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2][12]
-
Isolation and Purification : Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: One-Pot Synthesis of 3-Nitro-1H-pyrazole
Welcome to the technical support center for the one-pot synthesis of 3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific synthetic method.
Frequently Asked Questions (FAQs)
Q1: What is the one-pot synthesis method for 3-nitro-1H-pyrazole?
A1: The one-pot synthesis of 3-nitro-1H-pyrazole is a streamlined method that avoids the isolation of the intermediate, N-nitropyrazole. The process typically involves the direct nitration of pyrazole using a nitrating agent, followed by an in-situ thermal rearrangement of the N-nitropyrazole to yield the final product, 3-nitro-1H-pyrazole. A notable one-pot approach involves conducting the reaction in a high-pressure hydrothermal reactor, which circumvents the need for high-boiling point organic solvents.[1]
Q2: What are the advantages of the one-pot method over the traditional two-step synthesis?
A2: The primary advantages of the one-pot synthesis include:
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Increased efficiency: By eliminating the step of isolating and purifying the N-nitropyrazole intermediate, the overall reaction time and resource allocation are reduced.
-
Reduced use of hazardous solvents: The high-pressure hydrothermal method avoids the use of toxic, volatile, and high-boiling point solvents like benzonitrile, benzyl cyanide, or n-octanol, which are commonly used in the rearrangement step of the two-step synthesis.[1]
-
Improved safety profile: Avoiding the handling and isolation of the potentially unstable N-nitropyrazole intermediate can enhance the overall safety of the procedure.
Q3: What are the key reaction parameters to control in the one-pot synthesis?
A3: Critical parameters to monitor and control include:
-
Temperature: Both the initial nitration and the subsequent rearrangement are temperature-sensitive. Improper temperature control can lead to the formation of byproducts or incomplete reactions.
-
Pressure: In the hydrothermal method, pressure is a key factor influencing the reaction rate and yield.
-
Molar ratio of reactants: The stoichiometry of pyrazole to the nitrating agent is crucial for achieving high yields and minimizing the formation of di- and poly-nitrated byproducts.
-
Reaction time: Sufficient time must be allowed for both the formation of the N-nitropyrazole intermediate and its subsequent rearrangement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3-nitro-1H-pyrazole | 1. Incomplete nitration: The initial reaction to form N-nitropyrazole may not have gone to completion due to insufficient nitrating agent, low temperature, or short reaction time.2. Incomplete rearrangement: The temperature and/or pressure may not have been high enough, or the reaction time was too short for the N-nitropyrazole to rearrange.3. Decomposition of the product: Excessive temperature or prolonged reaction times can lead to the decomposition of the desired product. | 1. Optimize nitration conditions: Ensure the correct molar ratio of the nitrating agent is used. Monitor the reaction progress by TLC or other appropriate analytical methods to confirm the consumption of the starting material.2. Optimize rearrangement conditions: If using a hydrothermal reactor, ensure the target temperature and pressure are reached and maintained for a sufficient duration. If using a high-boiling solvent, ensure the temperature is adequate for the rearrangement to occur.3. Careful control of reaction parameters: Gradually increase the temperature and monitor the reaction closely to find the optimal balance that promotes rearrangement without causing significant decomposition. |
| Formation of 4-nitro-1H-pyrazole isomer | The nitration of pyrazole can lead to the formation of the 4-nitro isomer as a byproduct. The regioselectivity of the reaction is influenced by the reaction conditions. | The formation of 4-nitropyrazole is favored under certain acidic conditions. Modifying the nitrating agent and the solvent system can help to improve the regioselectivity towards the 3-nitro isomer. For instance, the choice between nitric acid/sulfuric acid and nitric acid/acetic anhydride can influence the isomer ratio. |
| Formation of di-nitrated byproducts | Use of an excessive amount of nitrating agent or harsh reaction conditions can lead to the formation of 3,4-dinitropyrazole or other di-nitrated species. | Carefully control the stoichiometry of the nitrating agent. A molar ratio of pyrazole to nitrating agent of approximately 1:1 is recommended to favor mono-nitration. The nitrating agent should be added portion-wise or dropwise to maintain control over the reaction. |
| Difficulty in purifying the final product | The crude product may contain unreacted starting materials, isomers, and other byproducts. | Purification can be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography can also be employed for more challenging separations. |
Experimental Protocols
While a specific, detailed one-pot protocol from a peer-reviewed source with quantitative data remains elusive in the public domain, the general procedure can be outlined based on the available information. The following is a generalized representation of the experimental workflow.
Conceptual One-Pot Synthesis via Hydrothermal Reaction
This protocol is a conceptual representation and should be optimized and validated in a controlled laboratory setting.
-
Nitration Step:
-
In a suitable reaction vessel, pyrazole is dissolved in a minimal amount of an appropriate solvent (e.g., a strong acid like sulfuric acid).
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
A nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature and stirring vigorously.
-
The reaction is allowed to proceed for a specified time to ensure the formation of the N-nitropyrazole intermediate.
-
-
Rearrangement Step:
-
The reaction mixture containing the in-situ generated N-nitropyrazole is transferred to a high-pressure hydrothermal reactor.
-
The reactor is sealed, and the temperature and pressure are gradually increased to the desired levels for the rearrangement to occur.
-
The reaction is held at these conditions for a set period.
-
-
Work-up and Purification:
-
After cooling the reactor to room temperature and safely releasing the pressure, the reaction mixture is carefully neutralized with a suitable base.
-
The crude product is then extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to yield pure 3-nitro-1H-pyrazole.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the traditional two-step synthesis of 3-nitro-1H-pyrazole, which can serve as a benchmark for the optimization of the one-pot method.
| Step | Reactants/Reagents | Solvent | Temperature | Time | Yield | Reference |
| Rearrangement of N-nitropyrazole | N-nitropyrazole | Benzonitrile | 180 °C | 3 hours | 91% | [2] |
Note: The yield for a one-pot synthesis would depend on the successful optimization of both the nitration and rearrangement steps in a single vessel.
Visualizations
Logical Workflow for One-Pot Synthesis
Caption: Logical workflow for the one-pot synthesis of 3-nitro-1H-pyrazole.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for addressing low yields.
References
Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of pyrazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of pyrazole derivatives in a question-and-answer format.
Issue 1: Poor or No Separation of Pyrazole Derivatives
Q: My pyrazole compounds are not separating on the column, and I'm observing co-elution. What should I do?
A: Poor separation is a frequent challenge. Here are several steps to troubleshoot this issue:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical for achieving good separation.[1]
-
Gradient Elution: If you are using an isocratic system (a single solvent mixture), switching to a gradient elution can often improve separation. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for pyrazole purification is a mixture of hexane and ethyl acetate.[2] You can start with a low percentage of ethyl acetate and incrementally increase it.
-
Solvent Screening: Experiment with different solvent systems. For instance, dichloromethane/hexane or acetone/hexane can be viable alternatives to ethyl acetate/hexane.[3]
-
-
Check Compound Stability: Pyrazole derivatives can sometimes degrade on silica gel.[3] To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely degrading.
-
Adjust the Stationary Phase:
-
Deactivate Silica Gel: Pyrazoles are often basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. You can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine or ammonia in methanol before packing the column.[4]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase such as alumina or Florisil.[3] For enantioselective separations of chiral pyrazole derivatives, polysaccharide-based chiral stationary phases like Lux cellulose-2 and Lux amylose-2 have shown excellent results.[5]
-
Issue 2: The Pyrazole Derivative is Stuck on the Column or Elutes Very Slowly
Q: My pyrazole derivative seems to be irreversibly adsorbed to the column, or it's taking an extremely long time to elute. What could be the cause and how can I fix it?
A: This issue, often referred to as "trailing" or "streaking," can be caused by several factors:
-
Strong Interaction with Stationary Phase: As mentioned, the basic nature of some pyrazoles can lead to strong interactions with acidic silica gel. Deactivating the silica gel with a base is a good solution.[4]
-
Incorrect Mobile Phase Polarity: The mobile phase may not be polar enough to elute your compound.
-
Increase Polarity: Gradually increase the polarity of your eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[3]
-
Stronger Solvents: If a gradual increase in polarity doesn't work, you might need to switch to a stronger solvent system.
-
-
Compound Precipitation: Your compound might be precipitating on the column, especially if it has poor solubility in the mobile phase.[3]
-
Solubility Test: Before running the column, ensure your crude sample is fully soluble in the initial mobile phase.
-
Dry Loading: If solubility is an issue, consider dry loading your sample. This involves adsorbing your sample onto a small amount of silica gel, drying it, and then loading the dry powder onto the top of your column.[6]
-
Issue 3: Unexpected Reaction or Decomposition of the Pyrazole Derivative on the Column
Q: I suspect my pyrazole derivative is reacting or decomposing on the silica gel column. How can I confirm this and prevent it?
A: Compound instability on silica gel is a known issue.[3]
-
Confirmation: The 2D TLC method described in "Issue 1" is an effective way to check for compound stability on silica.
-
Prevention:
-
Deactivation: Deactivating the silica gel with triethylamine or another base can mitigate degradation caused by the acidic nature of the stationary phase.[4]
-
Alternative Stationary Phases: Using less acidic stationary phases like neutral alumina or Florisil can be a good alternative.[3]
-
Speed: Run the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary and mobile phase combination for purifying pyrazole derivatives?
A1: The most frequently used combination is silica gel as the stationary phase with a mobile phase consisting of a hexane and ethyl acetate gradient.[2][7] The ratio of hexane to ethyl acetate is adjusted based on the polarity of the specific pyrazole derivative, which is typically determined by thin-layer chromatography (TLC) beforehand.
Q2: How can I separate regioisomers of pyrazoles?
A2: The separation of pyrazole regioisomers is a common challenge. While designing a regioselective synthesis is ideal, separation of an existing mixture can often be achieved by column chromatography.[8] The two regioisomers, despite their structural similarity, frequently have different polarities, which allows for their separation on silica gel.[8] A systematic screening of solvent systems using TLC is crucial to find an eluent that provides adequate separation.[8]
Q3: Are there alternatives to silica gel column chromatography for purifying pyrazoles?
A3: Yes, several alternatives exist, especially if your compound is unstable on silica gel or if you are looking for a more efficient purification method.
-
Recrystallization: If your pyrazole derivative is a solid, recrystallization can be a highly effective purification technique.[4] Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of alcohol and water.[4]
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. Both normal-phase and reverse-phase HPLC can be employed depending on the compound's properties.[9][10]
-
Other Adsorbents: As mentioned in the troubleshooting section, neutral alumina and Florisil are viable alternative stationary phases.[3]
Q4: My pyrazole derivative is a basic compound. Are there any special considerations for its purification by column chromatography?
A4: Yes, for basic compounds like many pyrazoles, it is often necessary to deactivate the silica gel to prevent strong adsorption and peak tailing. This can be done by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase or by pre-treating the silica gel with a basic solution.[4]
Experimental Protocols
Protocol 1: General Column Chromatography Protocol for Pyrazole Derivatives on Silica Gel
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your compound using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.
Quantitative Data
Table 1: Exemplary Mobile Phase Compositions for Pyrazole Derivative Purification
| Pyrazole Derivative Type | Stationary Phase | Mobile Phase System | Reference |
| N-Substituted Pyrazoles | Silica Gel | Hexane/Ethyl Acetate (gradient) | [11] |
| Phenyl-Substituted Pyrazoles | Silica Gel | Hexane/Ethyl Acetate (19:1) | [7] |
| Chiral N-Substituted Pyrazoles | Lux cellulose-2 | n-hexane/ethanol or acetonitrile | [5] |
| General Pyrazole Derivatives | Silica Gel | Hexane/THF (gradient) | [11] |
Visualizations
References
- 1. labtech.tn [labtech.tn]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The biological efficacy of these compounds is often intricately linked to the substitution pattern on the pyrazole ring. This guide provides an objective comparison of the biological activities of pyrazole positional isomers, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information herein is supported by experimental data from peer-reviewed literature to aid researchers in the rational design of novel pyrazole-based therapeutic agents.
Anticancer Activity
The position of substituents on the pyrazole ring significantly influences the anticancer activity of these derivatives. Structure-activity relationship (SAR) studies have demonstrated that even minor positional changes can lead to substantial differences in cytotoxicity and target enzyme inhibition.[1]
Comparative Anticancer Activity of Pyrazole Isomers
| Compound/Isomer | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 3-Unsubstituted Pyrazole Scaffold | Various Cancer Cell Lines | Key determinant for anti-proliferative activity | [2] |
| 5-alkylated selanyl-1H-pyrazole (Compound 53) | HepG2 | 15.98 | [1] |
| 5-alkylated selanyl-1H-pyrazole (Compound 54) | HepG2 | 13.85 | [1] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole (Compound 22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| Pyrazolo[3,4-b]pyridine derivative (43a) | HeLa | 2.59 | [4] |
| Pyrazolo[3,4-b]pyridine derivative (45h) | HCT-116 | 1.98 | [4] |
| Pyrazolo[3,4-b]pyridine derivative (45h) | MCF-7 | 4.66 | [4] |
Note: A direct comparison of a complete set of 3-, 4-, and 5-substituted isomers with the same substituent against the same cancer cell line is limited in the reviewed literature. The table presents data on various substituted pyrazoles to highlight the range of activities.
Experimental Protocols
Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathway
Caption: Inhibition of cancer cell signaling pathways by pyrazole isomers.
Anti-inflammatory Activity (COX Inhibition)
Certain pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity and potency of COX inhibition can be influenced by the isomeric form of the pyrazole compound.
Comparative COX Inhibition by Pyrazole Isomers
| Compound/Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 2.51 | 0.021 | 119.5 | [5] |
| Compound 5f (Pyrazolone skeleton) | 14.34 | 1.50 | 9.56 | [5] |
| Compound 6f (Aminopyrazole scaffold) | 9.56 | 1.15 | 8.31 | [5] |
| Compound 8d | >50 | 0.26 | >192.3 | [2] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [3] |
| Compound 5s | 165.04 | 2.51 | 65.75 | [3] |
Note: The data highlights that different pyrazole scaffolds (pyrazolone vs. aminopyrazole) with the same substituents exhibit varied COX-2 inhibitory activity and selectivity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (pyrazole isomers) at various concentrations are pre-incubated with the enzyme in Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin for 15-20 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of FeCl₂ in 1 M HCl.
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole isomers.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains. The nature and position of substituents on the pyrazole ring are crucial for determining the potency and spectrum of this activity.
Comparative Antimicrobial Activity of Pyrazole Isomers
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacillus subtilis | 125 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 2.9 | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus flavus | 7.8 | [6] |
| Compound 3 | Escherichia coli | 0.25 | [7] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [7] |
| Compound 2 | Aspergillus niger | 1 | [7] |
Note: The provided data illustrates the antimicrobial potential of various pyrazole derivatives. Direct comparative studies on a full set of positional isomers against a standardized panel of microbes are not extensively available in the reviewed literature.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: General workflow for antimicrobial activity screening of pyrazole isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 3-(3-nitrophenyl)-1H-pyrazole: A Comparative Guide
An objective comparison of the in vitro biological performance of 3-(3-nitrophenyl)-1H-pyrazole and related nitrophenyl-pyrazole derivatives, supported by available experimental data.
Introduction
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitrophenyl group to the pyrazole ring can significantly modulate its biological activity. This guide provides a comparative analysis of the in vitro bioactivity of this compound. Due to the limited publicly available data for this specific isomer, this guide will also include data on closely related nitrophenyl-pyrazole analogues to provide a broader context for its potential biological activities. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate the potential of this class of compounds.
Comparative Bioactivity Data
The following tables summarize the available in vitro bioactivity data for various nitrophenyl-pyrazole derivatives. It is important to note that direct quantitative data for this compound is scarce in the reviewed literature. Therefore, data for analogues with different substitution patterns are presented to infer potential activities and guide future research.
Table 1: In Vitro Anti-inflammatory Activity of Nitrophenyl-Pyrazole Derivatives
| Compound/Derivative | Assay Type | Target/Mechanism | Key Findings | Reference |
| para-nitrophenyl moiety linked to a pyrazole conjugate | Protein denaturation method | Inhibition of protein denaturation | 93.53 ± 1.37% inhibition (superior to diclofenac sodium at 90.13 ± 1.45%) | [1] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Not specified | Not specified | Better anti-inflammatory activity compared to diclofenac sodium | [2] |
| Carboxamide derivative with a nitrophenyl moiety | Not specified | Not specified | Better anti-inflammatory activity compared to indomethacin | [3] |
| 1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)pyrazol-1-yl)ethanone | Carrageenan-induced paw edema (in vivo, for context) | Presumed COX inhibition | Data not quantitatively specified in the abstract | [4] |
Table 2: In Vitro Antimicrobial Activity of Nitrophenyl-Pyrazole Derivatives
| Compound/Derivative | Organism(s) | Assay Type | Key Findings (MIC or Zone of Inhibition) | Reference |
| 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | Not specified | Not specified | Very low antibacterial activity | [5] |
| N-(1,3-Diphenyl-1H-pyrazol) methylene)-4-nitroaniline | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Not specified | Active against tested strains | [6] |
| 3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole derivatives | S. aureus, E. coli, C. albicans | MIC determination | Data available for various functionalized derivatives | [7] |
| Nitro pyrazole based thiazole derivative | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicans | Not specified | Showed remarkable antibacterial and antifungal activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro experiments typically used to assess the bioactivity of pyrazole derivatives.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay provides a measure of a compound's ability to prevent protein denaturation, a hallmark of inflammation.
-
Preparation of Reagents: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3). The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted with the buffer.
-
Assay Procedure: The reaction mixture consists of the BSA solution and the test compound at various concentrations. The mixture is incubated at 37°C for 20 minutes. Denaturation is induced by heating at 57°C for 3 minutes.
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Preparation of Test Compounds: Serial dilutions of the test compounds and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate a potential mechanism of action for anti-inflammatory pyrazole derivatives and a typical workflow for in vitro bioactivity screening.
Caption: Potential anti-inflammatory mechanism of pyrazole derivatives via COX-2 inhibition.
Caption: General workflow for in vitro bioactivity validation of a novel compound.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ajpp.in [ajpp.in]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. meddocsonline.org [meddocsonline.org]
Structure-Activity Relationship of Nitrophenyl-Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a nitrophenyl group, these derivatives exhibit a wide range of biological activities, making them a compelling subject for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of nitrophenyl-pyrazole derivatives, summarizing their biological performance with supporting experimental data and methodologies.
Comparative Biological Activity
Nitrophenyl-pyrazole derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The position of the nitro group on the phenyl ring, along with substitutions on the pyrazole and other phenyl rings, significantly influences their biological activity.
Anticancer Activity
A prominent area of investigation for nitrophenyl-pyrazole derivatives is their efficacy as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as topoisomerase inhibition.
One study focused on the design and synthesis of 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles as topoisomerase inhibitors.[2][3] The researchers evaluated their cytotoxic effects against breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines.[2] Compound 5e from this series demonstrated potent anticancer effects, particularly against breast cancer cell lines, with an IC50 value of less than 2 μM.[2][3] Notably, this compound showed negligible toxicity towards normal cells.[3] Further investigation revealed that compound 5e reduced reactive oxygen species (ROS) levels, altered mitochondrial membrane potential, and induced cell cycle arrest at the G2/M phase in breast cancer cells.[2] It also led to the downregulation of oncogenic p-Akt and upregulation of p-PTEN, suggesting multiple mechanisms of action.[2] The study confirmed that the anticancer activity of 5e is, at least in part, due to its inhibitory action against both Topoisomerase I and Topoisomerase II.[2]
Another study reported on a series of pyrazole derivatives, where compound 157 , a nitrophenyl-containing pyrazole, was the most potent against the HTC-116 colorectal cancer cell line with an IC50 value of 1.51 μM.[4] In the same study, compound 158 displayed excellent cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 of 7.68 μM, superior to the reference drug doxorubicin.[4]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5e | 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole | Breast (MCF7, MDA-MB-231) | < 2 | Topoisomerase I and II inhibitor | [2][3] |
| 157 | Nitrophenyl-pyrazole derivative | Colorectal (HTC-116) | 1.51 | Not specified | [4] |
| 158 | Nitrophenyl-pyrazole derivative | Breast (MCF-7) | 7.68 | Not specified | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of nitrophenyl-pyrazole derivatives has also been a subject of significant research. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
A para-nitrophenyl moiety linked to a pyrazole conjugate, compound 121 , exhibited high anti-inflammatory activity, showing 93.53 ± 1.37% inhibition in a protein denaturation assay, which was superior to the standard drug, diclofenac sodium (90.13 ± 1.45%).[4] Another compound, 122a , showed remarkable COX-2 inhibitory activity with an IC50 value of 0.041 μM, which was more potent than the standards diclofenac sodium (IC50 = 55.65 μg/mL) and celecoxib (IC50 = 44.81 μg/mL).[4]
| Compound ID | Substitution Pattern | Assay | Activity/IC50 | Comparison Standard | Reference |
| 121 | para-Nitrophenyl pyrazole conjugate | Protein denaturation | 93.53 ± 1.37% inhibition | Diclofenac sodium (90.13 ± 1.45%) | [4] |
| 122a | Nitrophenyl-pyrazole derivative | in vitro COX-2 inhibition | 0.041 µM | Diclofenac sodium, Celecoxib | [4] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allow for the deduction of key SAR trends for nitrophenyl-pyrazole derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of nitrophenyl-pyrazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of nitrophenyl-pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized nitrophenyl-pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I or II.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I or II, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Analysis: Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a target of some nitrophenyl-pyrazole derivatives.
Conclusion
Nitrophenyl-pyrazole derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the areas of oncology and anti-inflammatory therapies. The structure-activity relationship studies consistently highlight that the nature and position of substituents on both the phenyl and pyrazole rings are critical determinants of biological activity and target selectivity. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency and pharmacokinetic profiles, paving the way for potential clinical candidates.
References
Comparative Study of the Anti-inflammatory Effects of Pyrazole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyrazole analogs, supported by experimental data. Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. [1][2] This guide synthesizes recent findings, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Data Summary: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of pyrazole analogs has been extensively evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from recent studies, offering a comparative overview of their potency and selectivity.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | Target | IC50 (µM) | Cytokine Reduction | Antioxidant Activity (IC50) | Reference |
| 3,5-diarylpyrazole (2023) | COX-2 | 0.01 | - | - | [1] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | - | - | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 85% IL-6 reduction at 5 µM | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | - | [1] |
| Unspecified Pyrazole Analog | 5-LOX | 0.08 | - | - | [1] |
| Unspecified Pyrazole Analog | - | - | - | 10 µM (DPPH radical scavenging) | [1] |
| Celecoxib | COX-2 | 0.04 (Ki) | - | - | [1] |
| Phenylbutazone | Non-selective COX | - | - | - | [2] |
| SC-558 | COX-2 selective | - | - | - | [2] |
| Compound 2g (Pyrazoline) | Lipoxygenase | 80 | - | - | [3] |
| Benzotiophenyl analog (44) | COX-2 | 0.01 | - | - | [4] |
| Benzotiophenyl analog (44) | 5-LOX | 1.78 | - | - | [4] |
| Adamantyl-1,5-diaryl pyrazole (33) | COX-2 | 2.52 | - | - | [4] |
| Compound AD 532 | COX-2 | Less potent than Celecoxib | - | - | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | Animal Model | Assay | Dosage | % Edema Reduction | Reference |
| Pyrazole-thiazole hybrid | Rat | Carrageenan-induced paw edema | - | 75% | [1] |
| Unspecified Pyrazole Analogs | Rat | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | [1] |
| Indomethacin (Reference) | Rat | Carrageenan-induced paw edema | - | 55% | [1] |
| Compound 4 | - | - | - | Better than Diclofenac sodium | [6][7] |
| Compounds 5e, 5f (Series 5a-5f) | - | In vivo anti-inflammatory | - | Potent | [8] |
| Compounds 2b, 2d, 2g | Rat | Carrageenan-induced paw edema | - | Comparable to Celecoxib | [9][10] |
| Compound N9 | Rat | Carrageenan-induced paw edema | - | 1.08 (relative activity to Celecoxib) | [11] |
| Compound N7 | - | Cotton-pellet-induced granuloma | - | 1.13 (relative activity to Celecoxib) | [11] |
| Pyrazoline 2d | - | Carrageenan-induced paw edema | - | Potent | [3] |
| Adamantyl-1,5-diaryl pyrazole (33) | - | Edema formation | - | 39% | [4] |
| Celecoxib (Reference) | - | Edema formation | - | 82% | [4] |
| Prodrugs of Benzotiophenyl analog (45, 46) | - | Edema formation | - | 57% and 72% | [4] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of pyrazole analogs are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[2] Selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] Some pyrazole derivatives also exhibit inhibitory effects on other pathways, including lipoxygenase (LOX) and the production of pro-inflammatory cytokines like TNF-α and interleukins.[1]
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of novel compounds. Below are detailed protocols for key in vitro and in vivo assays commonly used to assess the anti-inflammatory activity of pyrazole analogs.
In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring the inhibition of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are typically used.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by adding a stop solution (e.g., a solution of HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[1]
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole analogs. The drugs are usually administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, a 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Conclusion
This guide provides a comparative overview of the anti-inflammatory effects of various pyrazole analogs, supported by quantitative data and detailed experimental protocols. The presented information highlights the potential of pyrazole derivatives as potent anti-inflammatory agents, with some exhibiting high selectivity for COX-2. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in the design and execution of further studies in this promising area of drug discovery.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazole Compounds as Potent Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective cancer therapeutics has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of anticancer agents. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent inhibitors targeting a wide array of cancer-associated signaling pathways. This guide provides an objective comparison of the in vivo anticancer activity of several notable pyrazole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this dynamic field of drug discovery.
Comparative In Vivo Efficacy of Pyrazole Derivatives
The following table summarizes the in vivo anticancer activity of selected pyrazole compounds from preclinical studies. These agents have demonstrated significant tumor growth inhibition across various cancer models, highlighting the therapeutic potential of the pyrazole scaffold.
| Compound Name | Molecular Target(s) | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Crizotinib | ALK, MET, ROS1 | Pancreatic Cancer (PANC-1 Xenograft) | Nude Mice | 50 mg/kg/day, p.o. | 52% reduction in tumor volume compared to control | [1][2] |
| Rucaparib | PARP1, PARP2, PARP3 | Pancreatic Cancer (Capan-1 Xenograft) | Nude Mice | 150 mg/kg, p.o., once weekly | Significant delay in tumor growth | [3] |
| Onalespib (AT13387) | HSP90 | Colorectal Cancer (HCT116 Xenograft) | Nude Mice | 10 mg/kg, i.p., for 3 consecutive days | Doubled survival time | [4][5] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Neuroblastoma (AMC711T Xenograft) | Nude Mice | 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of preclinical anticancer agents. Below are standardized methodologies for key in vivo experiments cited in this guide.
Subcutaneous Xenograft Tumor Model
This model is a cornerstone for evaluating the efficacy of novel anticancer compounds in vivo.[6][7][8]
-
Cell Culture and Preparation: Human cancer cell lines (e.g., PANC-1, HCT116, AMC711T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Prior to implantation, cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration typically ranging from 5 x 10^6 to 10 x 10^7 cells/mL.[6]
-
Animal Husbandry: Immunodeficient mice (e.g., athymic nude or NOD-SCID), aged 6-8 weeks, are used to prevent graft rejection. The animals are housed in a sterile environment with controlled temperature, humidity, and light cycles, and provided with autoclaved food and water ad libitum.[6]
-
Tumor Implantation: A cell suspension (typically 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse using a 27- or 30-gauge needle.[6]
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored by measuring the length and width with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational pyrazole compound or vehicle control is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further pharmacodynamic and histological analysis.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: A typical workflow for assessing the in vivo anticancer efficacy of pyrazole compounds.
References
- 1. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumour cell retention of rucaparib, sustained PARP inhibition and efficacy of weekly as well as daily schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
A Comparative Guide to the Efficacy of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various pyrazole-based inhibitors against three major classes of enzymes: protein kinases, cyclooxygenases (COX), and xanthine oxidase. The data presented herein is curated from recent scientific literature to aid in the evaluation and selection of these compounds for research and drug development purposes.
Comparative Efficacy of Pyrazole-Based Inhibitors
The inhibitory activities of representative pyrazole-based compounds against different enzyme targets are summarized below. The data, presented as half-maximal inhibitory concentration (IC50), provides a quantitative measure of efficacy.
| Inhibitor | Target Enzyme | Enzyme Subclass/Isoform | IC50 (nM) | Reference Compound | IC50 of Reference (nM) | Citation |
| Ruxolitinib | Protein Kinase | JAK1 | ~3 | - | - | [1] |
| JAK2 | ~3 | - | - | [1] | ||
| JAK3 | ~430 | - | - | [1] | ||
| Afuresertib | Protein Kinase | Akt1 | 0.02 | - | - | [1] |
| Akt2 | 2 | - | - | [1] | ||
| Akt3 | 2.6 | - | - | [1] | ||
| Compound 6 | Protein Kinase | Aurora A | 160 | - | - | [2] |
| Compound 11 | Cyclooxygenase | COX-2 | 43 | Celecoxib | - | [3] |
| Compound 12 | Cyclooxygenase | COX-2 | 49 | Celecoxib | - | [3] |
| Compound 15 | Cyclooxygenase | COX-2 | 49 | Celecoxib | - | [3] |
| Compound 2a | Cyclooxygenase | COX-2 | 19.87 | Celecoxib | - | [4] |
| Compound 3b | Cyclooxygenase | COX-2 | 39.43 | Celecoxib | - | [4] |
| Compound 55 | Cyclooxygenase | COX-2 | 300 | Celecoxib | 290 | [2] |
| Thiazolo-pyrazolyl Derivative Vq | Xanthine Oxidase | - | 6500 | Allopurinol | - | [5] |
| Thiazolo-pyrazolyl Derivative Vo | Xanthine Oxidase | - | 9000 | Allopurinol | - | [5] |
| Thiazolo-pyrazolyl Derivative Vh | Xanthine Oxidase | - | 9000 | Allopurinol | - | [5] |
| Compound 5e | Xanthine Oxidase | - | 10870 | - | - | [6] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 65 | Xanthine Oxidase | - | 9320 | Allopurinol | 13030 | [7] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 66 | Xanthine Oxidase | - | 10030 | Allopurinol | 13030 | [7] |
Signaling Pathways and Experimental Workflow
To understand the context of enzyme inhibition, the following diagrams illustrate a representative signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Figure 1. Simplified JAK-STAT signaling pathway, a target for pyrazole-based inhibitors like Ruxolitinib.
Figure 2. General experimental workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Experimental Protocols
The following are representative protocols for assays used to determine the efficacy of pyrazole-based inhibitors.
Protein Kinase Inhibition Assay (Example: JAK1)
-
Materials : Recombinant human JAK1 enzyme, appropriate peptide substrate (e.g., a synthetic peptide with a tyrosine residue), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), pyrazole-based inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a serial dilution of the pyrazole-based inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the JAK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.
-
The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX) Inhibition Assay (Example: COX-2)
-
Materials : Purified ovine or human COX-2 enzyme, arachidonic acid (substrate), assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol), pyrazole-based inhibitor, and a detection kit for prostaglandin E2 (PGE2).
-
Procedure :
-
Prepare a serial dilution of the pyrazole-based inhibitor.
-
Pre-incubate the COX-2 enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis : The IC50 value is calculated from the dose-response curve of percentage inhibition versus inhibitor concentration.
Xanthine Oxidase (XO) Inhibition Assay
-
Materials : Xanthine oxidase from bovine milk, xanthine (substrate), phosphate buffer (e.g., 50 mM, pH 7.5), pyrazole-based inhibitor.
-
Procedure :
-
Prepare various concentrations of the pyrazole-based inhibitor in the phosphate buffer.
-
In a quartz cuvette, mix the xanthine oxidase enzyme and the inhibitor.
-
Initiate the reaction by adding xanthine.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
This guide provides a foundational comparison of pyrazole-based inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The versatility of the pyrazole scaffold continues to make it a promising platform for the development of novel and effective enzyme inhibitors for a wide range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Role of 3-(3-nitrophenyl)-1H-pyrazole: A Comparative Analysis of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic development. This guide provides a comparative analysis of 3-(3-nitrophenyl)-1H-pyrazole and other prominent pyrazole-containing drugs, highlighting the current state of knowledge on their mechanisms and presenting supporting experimental data where available. While the specific signaling pathway of this compound remains to be fully elucidated, an examination of its synthesis and reported biological activities, alongside a detailed look at the well-defined mechanisms of other pyrazole derivatives, offers valuable insights into its potential therapeutic applications.
This compound: Synthesis and Biological Profile
Currently, a specific, validated mechanism of action for this compound is not extensively documented in publicly available scientific literature. Research has primarily focused on its synthesis and general biological screening.
Synthesis
The synthesis of this compound and its derivatives has been reported through various chemical reactions. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, is synthesized by reacting an α,β-unsaturated ketone with hydrazine hydrate and formic acid.[1] Another synthetic route involves the reaction of substituted acetophenones with hydrazides to form hydrazones, which are then cyclized.
Reported Biological Activities
Studies have indicated that this compound and its derivatives possess a range of biological activities, although these are generally reported from initial screenings and the underlying molecular mechanisms are not detailed. These activities include:
-
Antimicrobial Activity: Various pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal properties.[2]
-
Anti-inflammatory Activity: Some pyrazole compounds have shown potential as anti-inflammatory agents.
-
Anticancer Potential: The introduction of a pyrazole nucleus between two aryl rings of chalcones has been associated with in vitro cytotoxic activity against human cancer cell lines.[1]
The lack of a defined mechanism for this compound necessitates a comparative look at other pyrazole-based drugs with well-understood signaling pathways to infer potential avenues of investigation.
Comparative Analysis with Alternative Pyrazole-Based Drugs
To provide a framework for understanding the potential mechanisms of this compound, this section details the validated mechanisms of three well-established pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.
| Drug | Target | Mechanism of Action | Therapeutic Area |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2, leading to reduced prostaglandin synthesis. | Anti-inflammatory, Analgesic |
| Sildenafil | Phosphodiesterase type 5 (PDE5) | Inhibition of cGMP-specific PDE5, leading to increased cGMP levels and smooth muscle relaxation. | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Selective antagonist or inverse agonist of the CB1 receptor. | Anti-obesity (withdrawn) |
Detailed Mechanisms and Signaling Pathways of Alternatives
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the COX-1 isoform, which is involved in protecting the stomach lining.
Experimental Protocol: COX-2 Inhibition Assay
A common method to determine COX-2 inhibitory activity is the in vitro whole blood assay.
-
Sample Preparation: Fresh human blood is collected in the presence of an anticoagulant.
-
Incubation: Aliquots of blood are pre-incubated with various concentrations of the test compound (e.g., Celecoxib) or vehicle control.
-
Stimulation: Lipopolysaccharide (LPS) is added to stimulate the production of prostaglandin E2 (PGE2) via the COX-2 pathway.
-
Measurement: After a specific incubation period, the plasma is separated, and the concentration of PGE2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits PGE2 production by 50%) is calculated to determine the inhibitory potency.
Sildenafil: A PDE5 Inhibitor
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[5] cGMP induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow.[5] PDE5 is the enzyme responsible for the degradation of cGMP.[4] Sildenafil's inhibition of PDE5 leads to elevated levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[4][5]
Experimental Protocol: PDE5 Inhibition Assay
The inhibitory activity of compounds against PDE5 can be assessed using an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cGMP, are prepared in an appropriate assay buffer.
-
Incubation: The PDE5 enzyme is pre-incubated with various concentrations of the test compound (e.g., Sildenafil) or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of cGMP.
-
Reaction Termination and Detection: After a set time, the reaction is stopped, and the amount of remaining cGMP or the product, GMP, is quantified. This can be done using various methods, such as radioimmunoassay (RIA), scintillation proximity assay (SPA), or fluorescence polarization (FP).
-
Data Analysis: The IC50 value is calculated to determine the inhibitory potency of the compound.
Rimonabant: A CB1 Receptor Antagonist
Rimonabant was developed as a selective antagonist or inverse agonist for the cannabinoid receptor type 1 (CB1).[6][7] The endocannabinoid system, including the CB1 receptor, is involved in regulating appetite and energy balance.[6] By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and food intake.[8] Although it showed efficacy in promoting weight loss, it was later withdrawn from the market due to severe psychiatric side effects.
Experimental Protocol: CB1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the CB1 receptor (e.g., [3H]CP-55,940) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Rimonabant).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The Ki value (inhibition constant) is calculated from the IC50 value of the competition curve to determine the affinity of the test compound for the CB1 receptor.
Conclusion
While the precise mechanism of action for this compound is yet to be fully elucidated, the broader family of pyrazole-containing compounds has yielded a diverse array of successful therapeutics with well-defined molecular targets. The comparative analysis of Celecoxib, Sildenafil, and Rimonabant showcases the versatility of the pyrazole scaffold in drug design, targeting enzymes and receptors involved in a wide range of physiological processes. Further investigation into the specific signaling pathways affected by this compound is warranted to unlock its full therapeutic potential. The experimental protocols and pathway diagrams provided for the alternative compounds can serve as a valuable guide for future research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 7. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Analysis of Cytotoxic Potential in Oncology Research
An objective comparison of pyrazole derivatives' performance against various cancer cell lines, supported by experimental data.
Introduction
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against a range of human cancer cell lines. This data, extracted from multiple studies, highlights the diverse anticancer potential within this class of compounds.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivatives | |||
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | [4] |
| U251 (Glioblastoma) | 11.9 | [4] | |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [5] |
| Pyrazoline Benzenesulfonamide Derivatives | |||
| Various Derivatives | A549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon) | Potent Antiproliferative Activity | [6] |
| Pyrazole-Based Compounds | |||
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [7][8] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [7][8] |
| Novel Pyrazole Derivatives | |||
| Pyrazole PTA-1 | MDA-MB-231 (Triple-Negative Breast) | Low micromolar range | [9][10] |
| Pyrazole-based derivative (P3C) | MDA-MB-231 (Triple-Negative Breast) | 0.49 | [11] |
| MDA-MB-468 (Triple-Negative Breast) | 0.25 | [11] | |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast) | 14.97 (24h), 6.45 (48h) | [12] |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | 220.20 | [13] |
| 1,3,5-trisubstituted-1H-pyrazole Derivatives | |||
| Curcuminoid derivative 5i | MOLT-4 (Leukemia) | Not specified, but prioritized for further evaluation | [14] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Derivatives | |||
| Compound 9c (incorporating 4-chlorophenyl moiety) | A549 (Lung), HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast) | Most potent of the series | [15] |
| 1,3-Diarylpyrazolones | |||
| Pyrazolone P7 | A549 (Lung), NCI-H522 (Lung) | High antiproliferative activity | [16] |
Experimental Protocols
The cytotoxic activity of pyrazole derivatives is commonly assessed using standard in vitro assays. The methodologies for two such widely used assays are detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanisms of action of pyrazole derivatives, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds on cancer cell lines.
Caption: A simplified signaling pathway illustrating apoptosis induction by pyrazole derivatives via ROS generation.
Mechanism of Action and Signaling Pathways
Several studies have delved into the mechanisms by which pyrazole derivatives exert their cytotoxic effects. A common theme is the induction of apoptosis, or programmed cell death.[12] For instance, some pyrazoline derivatives have been shown to induce apoptosis in glioblastoma and hepatocellular carcinoma cells.[4][5] The novel pyrazole PTA-1 was found to induce apoptosis in triple-negative breast cancer cells by causing phosphatidylserine externalization and caspase-3/7 activation.[10] Furthermore, some derivatives trigger apoptosis through the generation of reactive oxygen species (ROS).[12]
Beyond apoptosis, other mechanisms include cell cycle arrest and inhibition of tubulin polymerization.[9][10] The pyrazole PTA-1, for example, arrests cells in the S and G2/M phases of the cell cycle and disrupts microtubule organization.[10] Pyrazole derivatives have also been reported to interact with various molecular targets, including tubulin, EGFR, CDK, and DNA, highlighting the diverse mechanisms through which these compounds can inhibit cancer cell growth.[1]
Conclusion
The reviewed literature strongly supports the potential of the pyrazole scaffold as a source of novel anticancer agents. The diverse range of IC50 values across various cancer cell lines indicates that the substitution pattern on the pyrazole ring is a critical determinant of cytotoxic potency and selectivity. While direct experimental data for 3-(3-nitrophenyl)-1H-pyrazole remains to be reported, the comparative data presented in this guide offers a valuable framework for predicting its potential activity and for guiding future research in the design and synthesis of new pyrazole-based anticancer drugs. The common mechanisms of action, including the induction of apoptosis and cell cycle arrest, provide a solid foundation for further mechanistic studies. Future investigations should aim to synthesize and evaluate this compound and its analogues to fully elucidate their therapeutic potential.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as antic… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Pyrazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention within the scientific community due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a selection of pyrazole derivatives against key pathogenic bacteria and fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.
| Pyrazole Derivative Class | Target Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference(s) |
| Thiazolo-pyrazole derivatives | Staphylococcus aureus (MRSA) | Gram-positive | 4 | [1] |
| Staphylococcus aureus | Gram-positive | 1.9 - 3.9 | [1] | |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | Gram-positive | 1 - 8 | [2] |
| Escherichia coli | Gram-negative | 1 | [2] | |
| Quinoline-substituted pyrazoles | Staphylococcus aureus | Gram-positive | 0.12 - 0.98 | [2] |
| Staphylococcus epidermidis | Gram-positive | 0.12 - 0.98 | [2] | |
| Bacillus subtilis | Gram-positive | 0.12 - 0.98 | [2] | |
| Pyrazole-imidazole-triazole hybrids | Staphylococcus aureus | Gram-positive | Low µmol/mL range | [2] |
| Escherichia coli | Gram-negative | Low µmol/mL range | [2] | |
| Pseudomonas aeruginosa | Gram-negative | Low µmol/mL range | [2] | |
| Coumarin-substituted pyrazoles | Staphylococcus aureus (MRSA) | Gram-positive | 3.125 | [3] |
| Acinetobacter baumannii | Gram-negative | 1.56 | [3] | |
| N'-(p-tolyl)hydrazinylidene-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | Gram-positive | 62.5 | [4] |
| Bacillus subtilis | Gram-positive | 62.5 | [4] | |
| Klebsiella pneumoniae | Gram-negative | 125 | [4] | |
| Escherichia coli | Gram-negative | 125 | [4] | |
| Candida albicans | Fungus | 7.8 | [4] | |
| Aspergillus niger | Fungus | 2.9 | [4] | |
| Azomethine-pyrazole derivatives | Candida albicans | Fungus | 2.08 - >125 | [5] |
| Cryptococcus neoformans | Fungus | 2.08 - 23.08 | [5] | |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | Fungus | 0.37 |
Experimental Protocols: Determining Antimicrobial Susceptibility
The following standardized methodologies are widely employed for evaluating the antimicrobial activity of pyrazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay is the gold standard for determining the MIC of an antimicrobial agent.
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, pyrazole derivatives, standard control antibiotics (e.g., Ciprofloxacin, Fluconazole), and a suitable solvent (e.g., DMSO).
-
Procedure :
-
Compound Preparation : Stock solutions of pyrazole derivatives and control drugs are prepared in a suitable solvent.
-
Plate Preparation : 100 µL of sterile broth is added to each well of a 96-well plate. A two-fold serial dilution of the test compounds is then performed across the plate. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.
-
Inoculum Preparation : A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
Inoculation : Each well is inoculated with the prepared microbial suspension.
-
Incubation : Plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Reading : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Materials : Mueller-Hinton Agar (MHA) plates, microbial inoculum, pyrazole derivatives, standard control antibiotics, sterile cork borer.
-
Procedure :
-
Plate Inoculation : The surface of the MHA plate is uniformly inoculated with a standardized microbial suspension.
-
Well Creation : Wells of a defined diameter are cut into the agar using a sterile cork borer.
-
Compound Application : A specific volume of the test compound at a known concentration is added to each well. A solvent control and a standard antibiotic control are also included.
-
Incubation : The plates are incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.
-
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Many pyrazole derivatives exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents.
Caption: Pyrazole derivatives can inhibit DNA gyrase and topoisomerase IV, disrupting essential DNA processes and leading to bacterial cell death.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives using the broth microdilution method.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
- 1. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. webcentral.uc.edu [webcentral.uc.edu]
- 5. bio-protocol.org [bio-protocol.org]
Unlocking the Antioxidant Potential of Substituted Pyrazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of substituted pyrazoles against other alternatives, supported by experimental data. We delve into the methodologies of key antioxidant assays and visualize the underlying signaling pathways to offer a comprehensive resource for evaluating these promising compounds.
Substituted pyrazoles, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including their potential as potent antioxidants. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of substituted pyrazoles to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes them attractive candidates for the development of novel therapeutic agents.
This guide synthesizes data from multiple studies to present a comparative analysis of the antioxidant efficacy of various substituted pyrazoles. We will explore their performance in several widely-used antioxidant assays and compare them with standard antioxidants and other heterocyclic compounds.
Comparative Antioxidant Activity of Substituted Pyrazoles
The antioxidant potential of substituted pyrazoles is influenced by the nature and position of substituents on the pyrazole ring. The presence of electron-donating groups, such as hydroxyl and methoxy moieties, generally enhances antioxidant activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted pyrazoles in different antioxidant assays. A lower IC50 value indicates greater antioxidant activity.
| Compound/Alternative | DPPH Scavenging Assay (IC50 in µM) | Reference |
| Substituted Pyrazoles | ||
| Pyrazole with catechol moiety | Data not available in µM | [1] |
| Pyrazole with dichloro substitution | Data not available in µM | |
| 3,5-diaryl-4,5-dihydropyrazol-1-carboxamide derivative | Lower than Ascorbic Acid | |
| 1,3,5-triphenyl-2-pyrazoline | > Ascorbic Acid | |
| 5-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-3-phenyl-2-pyrazoline | > Ascorbic Acid | |
| Standard Antioxidants | ||
| Ascorbic Acid | 19.9 - 37.9 µg/mL | [2] |
| Trolox | ~1.8 mM (equivalent) | [3] |
| Butylated Hydroxytoluene (BHT) | ~20% inhibition at 10⁻⁴ M | [2] |
| Other Heterocyclic Antioxidants | ||
| Thiazole derivative | 4.67 µg/mL | [4] |
| Triazole derivative | Data not available | [5][6][7] |
| Compound/Alternative | ABTS Radical Scavenging Assay (IC50 in µM or TEAC) | Reference |
| Substituted Pyrazoles | ||
| 4-aminopyrazol-5-ol derivatives | High activity, comparable to Trolox | [3] |
| Fluorine-containing NH-unsubstituted 4-hydroxyiminopyrazol-5-ones | TEAC = 0.13-0.23 | [3] |
| Standard Antioxidants | ||
| Trolox | Standard (TEAC = 1) | [3] |
| Ascorbic Acid | Data not available | |
| Other Heterocyclic Antioxidants | ||
| Imidazole derivatives | Data not available |
| Compound/Alternative | FRAP Assay (Ferric Reducing Antioxidant Power) | Reference |
| Substituted Pyrazoles | ||
| 4-aminopyrazol-5-ol derivatives | High activity | [3] |
| Standard Antioxidants | ||
| Ascorbic Acid | Standard | |
| Trolox | Standard | |
| Other Heterocyclic Antioxidants | ||
| Data not available |
| Compound/Alternative | Superoxide Radical Scavenging Assay (IC50 in µg/mL) | Reference |
| Substituted Pyrazoles | ||
| Pyrazolyl isoxazoline 5c | 44.54 | [2] |
| Pyrazolyl pyrazoline 3a | 50.42 | [2] |
| N-phenyl pyrazolyl pyrazoline 4b | 65.63 | [2] |
| Pyrazoline carbothioamide 6e | 87.31 | [2] |
| Pyrazolyl isoxazoline 5b | 101.8 | [2] |
| Standard Antioxidants | ||
| Ascorbic Acid | 124.99 | [2] |
Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, substituted pyrazoles can exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[8] In the presence of oxidative stress or certain activators like substituted pyrazoles, Keap1 undergoes a conformational change, releasing Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Different concentrations of the substituted pyrazole are prepared in a suitable solvent.
-
The pyrazole solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the substituted pyrazole are prepared.
-
The pyrazole solution is added to the ABTS•+ solution, and the mixture is incubated for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is pre-warmed to 37°C.
-
The substituted pyrazole sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of Fe²⁺.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the decrease in formazan formation.
Procedure:
-
A reaction mixture is prepared containing the substituted pyrazole, NADH, NBT, and phenazine methosulfate (PMS) in a buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of PMS.
-
After incubation at room temperature for a specific time (e.g., 5 minutes), the absorbance is measured at 560 nm.
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Conclusion
Substituted pyrazoles represent a versatile class of compounds with significant antioxidant potential. Their efficacy is dependent on their structural features, with certain substitutions leading to potent radical scavenging and modulation of cellular antioxidant pathways like the Keap1-Nrf2 system. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of antioxidant research and drug discovery. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential in combating oxidative stress-related diseases.
References
- 1. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments [mdpi.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 | Semantic Scholar [semanticscholar.org]
- 7. Antioxidant Evaluation of Some Semicarbazide, 1,2,4-Triazolone an...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(3-nitrophenyl)-1H-pyrazole
The proper disposal of 3-(3-nitrophenyl)-1H-pyrazole is critical for ensuring laboratory safety and environmental protection. As a chemical compound used in research and development, it must be handled as hazardous waste, following stringent protocols. This guide provides detailed, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1][2] All handling should occur in a well-ventilated area or a chemical fume hood.[1][3]
Key Hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[1][4][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[5]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound, compiled from safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O₂ | [4] |
| Molecular Weight | 189.17 g/mol | [4] |
| Appearance | Solid / Light brown powder | [1] |
| GHS Hazard Codes | H301, H302, H312, H315, H319, H332, H372, H412 | [4][5] |
| Storage Class | 6.1C (Combustible, acute toxic category 3) | |
| Water Solubility | 11.7 µg/mL (at pH 7.4) | [4] |
Standard Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][2] Environmental release must be avoided.[1][2][5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, compatible, and sealable container.[1] The container should be marked with the words "Hazardous Waste" and a precise list of its contents.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be collected in a dedicated, sealed container lined with a suitable plastic bag.[6] Do not use biohazard bags.[6]
-
Solutions: Collect any solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[6] Where possible, separate halogenated from non-halogenated solvent waste.[6]
Step 2: Container Management
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[6]
-
Storage: Store waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[6] Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated location away from incompatible materials.[1][2]
Step 3: Spill Management
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Avoid creating dust.[3]
-
Wear appropriate PPE, including a respirator if ventilation is inadequate.[1]
-
Carefully sweep up the solid material, place it into a suitable, closed container for disposal, and label it as hazardous waste.[3]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal company.[3]
-
Options for disposal include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup and to ensure compliance with all local, state, and federal regulations.[6]
Step 5: Decontamination of Empty Containers
-
Empty containers should be triple-rinsed with a suitable solvent.[1]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[6]
-
After proper rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(3-nitrophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(3-nitrophenyl)-1H-pyrazole. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 2737070[1]
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.[4] |
| Body Protection | Laboratory Coat and Apron | A full-length laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Air-Purifying Respirator | All work should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is necessary.[4] |
| Foot Protection | Closed-Toe Shoes | Full-length pants and closed-toe shoes are required. Do not wear shorts, skirts, or sandals in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls: All handling of this compound, including weighing and dilutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
Waste Segregation and Collection:
-
Identify Waste: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.[5]
-
Containerization: Use a dedicated, properly labeled, and sealed container for all waste. The container should be made of a material compatible with the chemical. The label must clearly state "Hazardous Waste" and identify the contents.[5]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Spill Management:
In the event of a small spill:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5]
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[5]
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.[5]
-
Collect Material: Gently sweep the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials in the same hazardous waste container.[5]
-
Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to institutional and local environmental regulations.[5]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
